Product packaging for D-Trimannuronic acid(Cat. No.:)

D-Trimannuronic acid

Cat. No.: B11930917
M. Wt: 546.4 g/mol
InChI Key: LCLHHZYHLXDRQG-BUOBQAFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

D-Trimannuronic acid is a useful research compound. Its molecular formula is C18H26O19 and its molecular weight is 546.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O19 B11930917 D-Trimannuronic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O19

Molecular Weight

546.4 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H26O19/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31)/t1-,2-,3+,4+,5-,6-,7-,8-,9-,10-,11-,12-,16+,17+,18+/m0/s1

InChI Key

LCLHHZYHLXDRQG-BUOBQAFFSA-N

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Immunomodulatory Mechanisms of β-D-Mannuronic Acid (M2000) in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of β-D-mannuronic acid (M2000), a novel non-steroidal anti-inflammatory drug (NSAID), on macrophages. Emerging research has highlighted the potent immunomodulatory effects of M2000, primarily through its interaction with the Toll-like receptor (TLR) signaling pathways. This document details the molecular interactions, signaling cascades, and functional outcomes of M2000 treatment on macrophages, supported by quantitative data from in vitro studies. Detailed experimental protocols and visual representations of the signaling pathways are provided to facilitate further research and development in this area. While the initial query mentioned D-Trimannuronic acid, the preponderance of scientific literature focuses on the significant immunomodulatory activities of β-D-mannuronic acid, which will be the central focus of this guide.

Introduction

Macrophages are pivotal players in the innate immune system, orchestrating both pro-inflammatory and anti-inflammatory responses. Their dysregulation is a hallmark of numerous chronic inflammatory and autoimmune diseases. Toll-like receptors (TLRs), particularly TLR2 and TLR4, are key pattern recognition receptors on the surface of macrophages that recognize pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), initiating a cascade of inflammatory responses.[1] The activation of these receptors often leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), primarily through the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]

β-D-mannuronic acid (M2000) is a low molecular weight carbohydrate that has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical and clinical settings.[3][4] This guide will elucidate the core mechanism by which M2000 exerts its effects on macrophages, focusing on its role as an antagonist of TLR2 and TLR4 signaling.

Core Mechanism of Action

β-D-mannuronic acid (M2000) primarily functions by downregulating the expression and signaling of TLR2 and TLR4 on macrophages.[3] This inhibitory action prevents the subsequent activation of downstream inflammatory pathways, leading to a reduction in the production of key pro-inflammatory mediators. The core mechanism can be broken down into the following key events:

  • Inhibition of TLR2 and TLR4 Expression: M2000 has been shown to significantly suppress the protein expression of both TLR2 and TLR4 on the surface of monocyte-derived macrophages.[3]

  • Downregulation of Downstream Signaling Molecules: By inhibiting TLR activation, M2000 effectively reduces the gene expression of crucial adaptor and signaling proteins in the TLR pathway, including Myeloid differentiation primary response 88 (MyD88), Mitogen-activated protein kinase 14 (MAPK14), and the p65 subunit of NF-κB.[3]

  • Suppression of Pro-inflammatory Cytokine Production: The culmination of this inhibitory cascade is a marked decrease in the secretion of pro-inflammatory cytokines, most notably TNF-α and IL-6, by macrophages.[3][5]

Signaling Pathways

The immunomodulatory effect of β-D-mannuronic acid (M2000) on macrophages is mediated through the targeted inhibition of the TLR2 and TLR4 signaling pathways, which converge on the master regulator of inflammation, NF-κB.

TLR2 and TLR4 Signaling Inhibition by M2000

The following diagram illustrates the signaling cascade initiated by TLR2 and TLR4 activation and the points of intervention by M2000.

TLR_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LTA LTA TLR2 TLR2 LTA->TLR2 Binds LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 MAPK14 MAPK14 MyD88->MAPK14 IKK IKK Complex MAPK14->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6 Secretion Genes->Cytokines M2000_node β-D-mannuronic acid (M2000) M2000_node->TLR2 Inhibits Expression M2000_node->TLR4 Inhibits Expression M2000_node->MyD88 Inhibits Expression M2000_node->MAPK14 Inhibits Expression M2000_node->NFkB Inhibits Expression M2000_node->Cytokines Inhibits Secretion

Figure 1: M2000 inhibits TLR2/4 signaling in macrophages.

Quantitative Data Summary

The following tables summarize the quantitative effects of β-D-mannuronic acid (M2000) on macrophage signaling and function based on in vitro studies.

Table 1: Effect of M2000 on TLR2 and TLR4 Protein Expression in Monocyte-Derived Macrophages [3]

TreatmentTLR2 Expression (Mean Fluorescence Intensity)TLR4 Expression (Mean Fluorescence Intensity)
Control (Unstimulated) BaselineBaseline
LTA (10 µg/ml) Increased-
LPS (1 µg/ml) -Increased
M2000 (5 µ g/well ) + LTA Significantly Decreased vs. LTA alone (p < 0.001)-
M2000 (25 µ g/well ) + LTA Significantly Decreased vs. LTA alone (p < 0.001)-
M2000 (5 µ g/well ) + LPS -Significantly Decreased vs. LPS alone (p < 0.001)
M2000 (25 µ g/well ) + LPS -Significantly Decreased vs. LPS alone (p < 0.001)

Table 2: Effect of M2000 on Downstream Signaling Molecule Gene Expression in Monocyte-Derived Macrophages [3]

TreatmentMyD88 mRNA ExpressionMAPK14 mRNA ExpressionNF-κB (p65) mRNA Expression
Control (Unstimulated) BaselineBaselineBaseline
LPS (1 µg/ml) IncreasedIncreasedIncreased
LTA (10 µg/ml) IncreasedIncreasedIncreased
M2000 (5 µ g/well ) + LPS Significantly Decreased vs. LPS alone (p < 0.05)Significantly Decreased vs. LPS alone (p < 0.05)Significantly Decreased vs. LPS alone (p < 0.05)
M2000 (25 µ g/well ) + LPS Significantly Decreased vs. LPS alone (p < 0.05)Significantly Decreased vs. LPS alone (p < 0.05)Significantly Decreased vs. LPS alone (p < 0.05)
M2000 (5 µ g/well ) + LTA Significantly Decreased vs. LTA alone (p < 0.05)Significantly Decreased vs. LTA alone (p < 0.05)Significantly Decreased vs. LTA alone (p < 0.05)
M2000 (25 µ g/well ) + LTA Significantly Decreased vs. LTA alone (p < 0.05)Significantly Decreased vs. LTA alone (p < 0.05)Significantly Decreased vs. LTA alone (p < 0.05)

Table 3: Effect of M2000 on Pro-inflammatory Cytokine Production by Monocyte-Derived Macrophages [3][5]

TreatmentTNF-α Production (pg/ml)IL-6 Production (pg/ml)
Control (Unstimulated) BaselineBaseline
LPS (1 µg/ml) Significantly Increased vs. Control (p < 0.001)Significantly Increased vs. Control
LTA (10 µg/ml) IncreasedIncreased
M2000 (5 µ g/well ) Decreased vs. Control (p < 0.01)Decreased
M2000 (25 µ g/well ) Decreased vs. Control (p < 0.01)Decreased
M2000 (5 µ g/well ) + LPS Significantly Decreased vs. LPS alone (p < 0.001)Significantly Decreased vs. LPS alone
M2000 (25 µ g/well ) + LPS Significantly Decreased vs. LPS alone (p < 0.001)Significantly Decreased vs. LPS alone
M2000 (25 µ g/well ) + LTA Significantly Decreased vs. LTA alone (p = 0.02)Decreased

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)

This protocol describes the isolation of primary human monocytes from peripheral blood and their differentiation into macrophages.

MDM_Protocol Start Start: Whole Blood Collection Ficoll PBMC Isolation (Ficoll-Paque density gradient centrifugation) Start->Ficoll Wash1 Wash PBMCs Ficoll->Wash1 MACS Monocyte Isolation (Magnetic-Activated Cell Sorting - MACS) Wash1->MACS Plating Plate Monocytes (RPMI-1640 + 10% FBS) MACS->Plating Adherence Incubate for 2-4 hours (Allow adherence) Plating->Adherence Wash2 Wash non-adherent cells Adherence->Wash2 Differentiation Differentiate for 7 days (RPMI-1640 + 10% FBS + M-CSF) Wash2->Differentiation Media_Change Change media every 2-3 days Differentiation->Media_Change Harvest Harvest Differentiated MDMs Differentiation->Harvest Media_Change->Differentiation

Figure 2: Workflow for MDM isolation and culture.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • CD14 MicroBeads (for MACS)

Procedure:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Enrichment: Enrich for monocytes from the PBMC population using positive selection with CD14 MicroBeads via Magnetic-Activated Cell Sorting (MACS).

  • Cell Plating: Plate the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Adherence: Allow monocytes to adhere for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Washing: Gently wash the plates with warm PBS to remove non-adherent cells.

  • Differentiation: Culture the adherent monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/ml of M-CSF for 7 days to differentiate them into macrophages.

  • Media Change: Replace the culture medium every 2-3 days with fresh differentiation medium.

  • Harvesting: After 7 days, the differentiated macrophages are ready for experimental use.

Real-Time PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the mRNA expression of target genes in macrophages.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green or TaqMan Gene Expression Master Mix

  • Primers for target genes (TLR2, TLR4, MyD88, MAPK14, NF-κB p65) and a housekeeping gene (e.g., GAPDH)

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from macrophage cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • Real-Time PCR: Perform quantitative real-time PCR using SYBR Green or TaqMan-based assays with specific primers for the target genes and a housekeeping gene for normalization.

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol details the measurement of TNF-α and IL-6 concentrations in macrophage culture supernatants.

Materials:

  • ELISA kits for human TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Collection: Collect the culture supernatants from the macrophage experiments.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions provided with the specific kits for TNF-α and IL-6. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokines in the samples.

Flow Cytometry for TLR Protein Expression

This protocol describes the analysis of TLR2 and TLR4 protein expression on the surface of macrophages.

Materials:

  • Fluorochrome-conjugated antibodies against human TLR2 and TLR4

  • Isotype control antibodies

  • FACS buffer (PBS + 2% FBS + 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the macrophages and wash them with FACS buffer.

  • Staining: Incubate the cells with fluorochrome-conjugated anti-TLR2, anti-TLR4, or isotype control antibodies for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for TLR2 and TLR4 expression.

Conclusion and Future Directions

β-D-mannuronic acid (M2000) has emerged as a promising immunomodulatory agent with a well-defined mechanism of action in macrophages. Its ability to specifically target and inhibit the TLR2 and TLR4 signaling pathways provides a strong rationale for its development as a therapeutic for a range of inflammatory and autoimmune diseases. The data presented in this guide underscore its potential to reduce the inflammatory burden by suppressing the production of key pro-inflammatory cytokines.

Future research should focus on further elucidating the precise molecular interactions between M2000 and the TLR complexes. In vivo studies in relevant animal models of inflammatory diseases are crucial to validate the therapeutic efficacy and safety profile of M2000. Furthermore, exploring the potential of M2000 in combination with other immunomodulatory agents could open up new avenues for more effective treatment strategies. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our understanding and application of this novel anti-inflammatory compound.

References

Structure-Activity Relationship of D-Trimannuronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid, a specific trisaccharide of β-D-mannuronic acid, is an alginate oligosaccharide derived from brown seaweed. Alginates and their oligosaccharide derivatives have garnered significant interest in the biomedical field due to their diverse biological activities, including immunomodulatory, anti-inflammatory, and anti-tumor effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and related mannuronate oligosaccharides, focusing on their ability to induce cytokine production in macrophages. The information presented herein is intended to support research and development efforts in immunology and drug discovery.

Core Concepts: Structure and Activity

The biological activity of mannuronate oligosaccharides is critically dependent on several structural features:

  • Degree of Polymerization (DP): The number of mannuronic acid units in the oligosaccharide chain plays a pivotal role in its immunomodulatory activity.

  • Unsaturated vs. Saturated Structure: Oligosaccharides with an unsaturated bond at the non-reducing end, typically generated by enzymatic depolymerization, exhibit significantly higher activity compared to their saturated counterparts produced by acid hydrolysis.[1]

  • Monomeric Composition: Alginates are composed of blocks of β-D-mannuronic acid (M-blocks) and α-L-guluronic acid (G-blocks). The mannuronic acid residues have been identified as the primary inducers of cytokine production.

Quantitative Analysis of Cytokine Induction

The immunomodulatory activity of mannuronate oligosaccharides is often assessed by their ability to induce the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophage cell lines like RAW264.7.

CompoundDegree of Polymerization (DP)StructureRelative TNF-α Inducing Activity
Mannuronate Trimer (M3)3Unsaturated β-D-mannuronic acid trisaccharideModerate
Mannuronate Tetramer (M4)4Unsaturated β-D-mannuronic acid tetrasaccharideModerate-High
Mannuronate Pentamer (M5)5Unsaturated β-D-mannuronic acid pentasaccharideHigh
Mannuronate Hexamer (M6)6Unsaturated β-D-mannuronic acid hexasaccharideHigh
Mannuronate Heptamer (M7) 7 Unsaturated β-D-mannuronic acid heptasaccharide Most Potent
Mannuronate Octamer (M8)8Unsaturated β-D-mannuronic acid octasaccharideHigh
Mannuronate Nonamer (M9)9Unsaturated β-D-mannuronic acid nonasaccharideModerate-High

Data is based on the findings that M7 shows the most potent TNF-α induction among the M3-M9 series. Specific quantitative values (e.g., pg/mL of TNF-α) are not available.

Signaling Pathway

Unsaturated mannuronate oligosaccharides, including this compound, exert their immunostimulatory effects primarily through the activation of Toll-like Receptors (TLRs), specifically TLR2 and TLR4, on the surface of macrophages.[1] The binding of these oligosaccharides to TLRs initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

The following diagram illustrates the TLR4-mediated signaling pathway activated by mannuronate oligosaccharides.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Mannuronate Oligosaccharide Mannuronate Oligosaccharide TLR4_MD2_CD14 TLR4/MD2/CD14 Complex Mannuronate Oligosaccharide->TLR4_MD2_CD14 Binds to MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB_p50_p65 NF-κB (p50/p65) IKK_complex->NFkB_p50_p65 Activates NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus Translocates to Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB_p50_p65_nucleus->Proinflammatory_Genes Induces

Caption: TLR4 signaling pathway activated by mannuronate oligosaccharides.

Experimental Protocols

Preparation of Unsaturated Mannuronate Oligosaccharides

Unsaturated mannuronate oligosaccharides are typically prepared by the enzymatic digestion of polymannuronic acid (poly-M) isolated from brown algae.

Materials:

  • Polymannuronic acid (poly-M)

  • Alginate lyase (specific for M-blocks)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM CaCl₂)

  • Ethanol

  • Deionized water

Protocol:

  • Dissolve polymannuronic acid in the reaction buffer to a final concentration of 1% (w/v).

  • Add alginate lyase to the poly-M solution at an appropriate enzyme-to-substrate ratio.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified duration to achieve the desired degree of polymerization. The reaction time can be varied to obtain oligosaccharides of different average molecular weights.

  • Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.

  • Centrifuge the reaction mixture to remove any insoluble material.

  • Precipitate the oligosaccharides from the supernatant by adding 4 volumes of cold ethanol and incubating at -20°C overnight.

  • Collect the precipitated oligosaccharides by centrifugation.

  • Wash the pellet with 80% ethanol and then 100% ethanol to remove residual salts and impurities.

  • Dry the purified oligosaccharide pellet under vacuum.

  • Characterize the degree of polymerization of the obtained oligosaccharides using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or Mass Spectrometry.

Cell Culture and Stimulation of RAW264.7 Macrophages

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • Mannuronate oligosaccharide stock solutions (dissolved in sterile PBS)

  • 96-well cell culture plates

Protocol:

  • Culture RAW264.7 cells in DMEM with supplements in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • The following day, remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh serum-free DMEM to each well.

  • Treat the cells with various concentrations of the mannuronate oligosaccharides (e.g., 0, 10, 50, 100, 200 µg/mL). Include a positive control (e.g., Lipopolysaccharide, LPS, at 100 ng/mL) and a negative control (medium only).

  • Incubate the plates for a specified period (e.g., 24 hours) at 37°C with 5% CO₂.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

Quantification of TNF-α by ELISA

Materials:

  • Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)

  • Collected cell culture supernatants

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add the TMB substrate and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.

ELISA_Workflow start Start coat_plate Coat 96-well plate with Capture Antibody start->coat_plate wash1 Wash Plate coat_plate->wash1 block Block Plate with Assay Diluent wash1->block wash2 Wash Plate block->wash2 add_samples Add Standards and Cell Culture Supernatants wash2->add_samples wash3 Wash Plate add_samples->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab wash4 Wash Plate add_detection_ab->wash4 add_streptavidin_hrp Add Streptavidin-HRP wash4->add_streptavidin_hrp wash5 Wash Plate add_streptavidin_hrp->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Experimental workflow for TNF-α quantification by ELISA.

Conclusion

The structure-activity relationship of this compound and other mannuronate oligosaccharides highlights the importance of the degree of polymerization and the presence of an unsaturated structure at the non-reducing end for their immunomodulatory activity. The heptameric form (M7) of unsaturated mannuronate oligosaccharides has been identified as the most potent inducer of pro-inflammatory cytokines in macrophages, acting through TLR2 and TLR4 signaling pathways. While more quantitative dose-response data for this compound is needed, the information presented in this guide provides a solid foundation for researchers and drug development professionals working on novel immunomodulatory agents derived from natural sources. The detailed protocols and pathway diagrams serve as valuable resources for designing and conducting further investigations in this promising area of research.

References

A Technical Guide to the Biological Synthesis of Mannuronic Acid Trimers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological synthesis of mannuronic acid trimers, focusing on enzymatic and microbial production methods. This document details the core methodologies, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support research and development in this field. Mannuronic acid oligosaccharides, including trimers, are of significant interest for their potential therapeutic applications, stemming from their diverse biological activities.

Introduction to Mannuronic Acid and its Oligomers

Alginate, a linear anionic polysaccharide found in the cell walls of brown seaweeds and as an exopolysaccharide in some bacteria like Azotobacter and Pseudomonas species, is the primary source material for mannuronic acid oligosaccharides. This polymer is composed of blocks of 1,4-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G). The arrangement of these monomers can be as homopolymeric blocks (polyM or polyG) or as heteropolymeric alternating or random sequences (polyMG).

The biological synthesis of mannuronic acid trimers primarily involves the enzymatic degradation of alginate, specifically the polyM regions, using enzymes known as alginate lyases. These enzymes cleave the glycosidic bonds via a β-elimination reaction, resulting in oligosaccharides with a characteristic 4,5-unsaturated uronic acid at the non-reducing end. The controlled enzymatic hydrolysis of alginate allows for the production of specific-sized oligosaccharides, including trimers, which are then purified and characterized for various applications.

Enzymatic Synthesis of Mannuronic Acid Trimers

The cornerstone of producing mannuronic acid trimers is the selection and application of appropriate alginate lyases (EC 4.2.2.3). These enzymes are classified into various polysaccharide lyase (PL) families, with members from PL5, 6, 7, 14, 15, 17, 18, 32, and 36 showing a preference for polyM substrates. The mode of action can be either endo-lytic, cleaving internal bonds within the polymer chain to initially release larger oligosaccharides, or exo-lytic, cleaving terminal residues to produce monomers or dimers. For the production of trimers, endo-lytic enzymes that yield a mixture of small oligosaccharides are of primary interest. Subsequent degradation of larger fragments can also lead to the accumulation of di- and trisaccharides as final products.

Sources of Mannuronate-Specific Alginate Lyases

A variety of microorganisms have been identified as producers of alginate lyases with a preference for polymannuronic acid. These include bacteria isolated from marine environments, where they play a role in the degradation of algal biomass, as well as bacteria from the human gut microbiome. Some notable sources include:

  • Bacteroides cellulosilyticus

  • Cellulophaga sp.

  • Paenibacillus sp.

  • Pseudoalteromonas carrageenovora

  • Vibrio sp.

  • Streptomyces sp.

  • Bacillus sp.

Quantitative Data on Alginate Lyase Activity

The efficiency of mannuronic acid trimer production is dependent on the kinetic properties and optimal reaction conditions of the selected alginate lyase. The following tables summarize key quantitative data for several characterized mannuronate-preferring alginate lyases.

Enzyme SourcePolysaccharide Lyase FamilySpecific Activity (U/mg)SubstrateReference
Streptomyces sp. DS44Not specified108.6Sodium Alginate
Psychromonas sp. SP041 (Alg169)Not specified117,081Sodium Alginate (with Mn2+)
Vibrio sp. W2 (Alyw201)Not specified876.4Sodium Alginate
Paenibacillus ehimensis (paeh-aly)PL-31125.7Sodium Alginate
Vibrio sp. B1Z05 (VBAly15A)PL-15Not specifiedPolyM
Mesonia hitae R32 (MhAly6)PL-6Not specifiedNot specified
EnzymeSubstrateK_m_ (mg/mL)k_cat_ (s⁻¹)Reference
BcelPL6Alginate0.59 ± 0.045.4 ± 0.15
BcelPL6PolyM1.96 ± 0.1843.4 ± 1.6
Aly644Sodium Alginate16.75112.36 (V_max_ mg/mL·min)
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Streptomyces sp. DS448.545
Vibrio sp. C42 (AlyC8)8.0 - 9.030 - 40
Psychromonas sp. SP041 (Alg169)7.025
Paenibacillus sp. LJ-23 (Algpt)7.045
Vibrio sp. W2 (Alyw201)Broad (5.0-10.0)30
Bacillus sp. TAG88.330

Microbial Production of Polymannuronic Acid

An alternative to sourcing alginate from seaweed is the microbial fermentation of bacteria that naturally produce this polysaccharide. Genera such as Azotobacter and Pseudomonas are well-known producers of alginate. In these bacteria, the biosynthesis of alginate begins with the cytosolic precursor GDP-mannuronic acid, which is then polymerized to polymannuronic acid as it traverses the cytoplasmic membrane. This polymannuronic acid can then be used as a substrate for enzymatic degradation to produce mannuronic acid trimers. The advantage of this approach is the potential for greater control over the initial polymer structure and purity.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the biological synthesis and characterization of mannuronic acid trimers.

Cloning and Expression of Alginate Lyase
  • Gene Identification and Primer Design: Identify the gene encoding the desired alginate lyase from the genomic DNA of the source organism. Design forward and reverse primers incorporating restriction sites for cloning into an expression vector (e.g., pET-28a(+)).

  • PCR Amplification: Amplify the target gene from the genomic DNA using PCR.

  • Vector Ligation: Digest both the amplified gene and the expression vector with the chosen restriction enzymes and ligate the gene into the vector.

  • Transformation: Transform the ligated plasmid into a suitable expression host, such as E. coli BL21(DE3).

  • Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-25°C) for a defined period (e.g., 12-24 hours).

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods. Centrifuge the lysate to remove cell debris. Purify the recombinant enzyme from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Alginate Lyase Activity Assay

The activity of alginate lyase is typically determined by measuring the increase in absorbance at 235 nm, which is characteristic of the double bond formed in the unsaturated uronic acid product.

  • Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a substrate solution (e.g., 0.1-0.5% w/v sodium alginate or polymannuronic acid) in a suitable buffer (e.g., 50 mM Tris-HCl) at the optimal pH and with any required cofactors (e.g., NaCl, CaCl₂).

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-60 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture in a boiling water bath for 5-10 minutes.

  • Measurement: Measure the absorbance of the reaction mixture at 235 nm using a spectrophotometer. One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.01 or 1.0 per minute under the specified conditions.

Enzymatic Production of Mannuronic Acid Trimers
  • Reaction Setup: Prepare a reaction vessel with a solution of polymannuronic acid (or sodium alginate with a high M content) at a concentration of 1-2 mg/mL in a buffer that maintains the optimal pH for the chosen alginate lyase.

  • Enzyme Addition: Add the purified alginate lyase to the substrate solution. The enzyme-to-substrate ratio should be optimized to achieve the desired degree of polymerization in the final product.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a period ranging from a few hours to 24-72 hours, depending on the desired product profile.

  • Monitoring: Monitor the degradation of the substrate and the formation of oligosaccharides over time using Thin Layer Chromatography (TLC).

  • Enzyme Inactivation: Once the desired product profile is achieved (i.e., a high proportion of trimers), inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes).

Purification of Mannuronic Acid Trimers
  • Initial Separation: Centrifuge the reaction mixture to remove any precipitated enzyme. The supernatant containing the oligosaccharides can be concentrated by rotary evaporation.

  • Ethanol Precipitation: Larger oligosaccharides can be selectively precipitated by the addition of ethanol. The concentration of ethanol can be adjusted to fractionate oligosaccharides of different sizes.

  • Column Chromatography: For high-purity trimers, further purification is necessary using column chromatography.

    • Size-Exclusion Chromatography (SEC): Use a resin with an appropriate pore size (e.g., Bio-Gel P-6) to separate the oligosaccharides based on their molecular weight.

    • Anion-Exchange Chromatography: Utilize a resin such as DEAE-Sephadex or Q-Sepharose to separate the negatively charged oligosaccharides based on their charge, which is dependent on their degree of polymerization. Elute with a salt gradient (e.g., NaCl or NaAc).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the trimer. Pool the pure trimer fractions and desalt if necessary. Lyophilize the final product to obtain a dry powder.

Characterization of Mannuronic Acid Trimers
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 plates.

    • Mobile Phase: A mixture of n-butanol, formic acid, and water (e.g., in a 4:5:1 v/v/v ratio).

    • Sample Application: Spot the purified trimer and oligosaccharide standards (dimer, trimer, tetramer, etc.) on the TLC plate.

    • Development: Develop the plate in a chromatography chamber.

    • Visualization: Visualize the spots by spraying with a reagent such as 10% (v/v) sulfuric acid in ethanol followed by heating. The trimer can be identified by comparing its retention factor (Rf) to that of the standards.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of oligosaccharides.

    • Sample Preparation: Dilute the purified trimer in a suitable solvent (e.g., methanol/water).

    • Analysis: Infuse the sample into the mass spectrometer. The mass-to-charge ratio (m/z) of the trimer will confirm its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for the structural elucidation of oligosaccharides.

    • Sample Preparation: Dissolve the lyophilized trimer in deuterium oxide (D₂O).

    • Analysis: Acquire the NMR spectra. The chemical shifts and coupling constants of the protons and carbons will confirm the identity of the mannuronic acid residues, the β-(1→4) linkages, and the presence of the unsaturated uronic acid at the non-reducing end.

Visualizations

The following diagrams illustrate key processes in the biological synthesis of mannuronic acid trimers.

Enzymatic_Degradation_of_Polymannuronic_Acid cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products PolyM Polymannuronic Acid (polyM) Oligos Oligosaccharide Mixture (DP > 3) PolyM->Oligos Initial Cleavage AlginateLyase Endo-lytic Alginate Lyase AlginateLyase->PolyM Acts on AlginateLyase->Oligos Trimer Mannuronic Acid Trimer Oligos->Trimer Further Degradation Dimer Mannuronic Acid Dimer Oligos->Dimer

Caption: Enzymatic degradation of polymannuronic acid by an endo-lytic alginate lyase.

Experimental_Workflow_for_Trimer_Production cluster_upstream Upstream Processing cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Cloning Gene Cloning & Expression Fermentation Bacterial Fermentation Cloning->Fermentation Purification_Enzyme Enzyme Purification Fermentation->Purification_Enzyme Reaction Enzymatic Degradation of Alginate/PolyM Purification_Enzyme->Reaction Purification_Oligo Oligosaccharide Purification (Chromatography) Reaction->Purification_Oligo Characterization Product Characterization (TLC, MS, NMR) Purification_Oligo->Characterization FinalProduct Purified Mannuronic Acid Trimer Characterization->FinalProduct

Caption: Overall experimental workflow for the production and characterization of mannuronic acid trimers.

Bacterial_Alginate_Biosynthesis_Pathway cluster_cytosol Cytosol cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm F6P Fructose-6-Phosphate M6P Mannose-6-Phosphate F6P->M6P M1P Mannose-1-Phosphate M6P->M1P GDP_Man GDP-Mannose M1P->GDP_Man GDP_ManA GDP-Mannuronic Acid GDP_Man->GDP_ManA Polymerization Polymerization (Alg8) GDP_ManA->Polymerization PolyM Polymannuronic Acid Polymerization->PolyM Modification Epimerization/Acetylation PolyM->Modification Export Export Modification->Export

Caption: Simplified pathway of bacterial alginate (polymannuronic acid) biosynthesis.

D-Trimannuronic Acid and its Interplay with Toll-like Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interactions between D-Trimannuronic acid and Toll-like Receptor (TLR) signaling pathways. The primary focus is on the well-documented effects of its monomeric form, β-D-mannuronic acid (also known as M2000), on TLR2 and TLR4 signaling. This document synthesizes current research findings, presenting quantitative data on the modulation of downstream signaling components, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades. While the inhibitory effects on the MyD88-dependent pathway are well-established, this guide also addresses the current knowledge gap regarding the influence of mannuronic acid derivatives on the TRIF-dependent pathway.

Introduction to this compound and Toll-like Receptors

This compound is an alginate oligomer, specifically a trimer of mannuronic acid, extracted from seaweed[1][2][3]. Alginates are naturally occurring polysaccharides composed of mannuronic acid and guluronic acid residues. While this compound itself has been shown to induce Tumor Necrosis Factor-alpha (TNF-α) secretion, the majority of in-depth research into the immunomodulatory effects of mannuronic acid has focused on its monomeric form, β-D-mannuronic acid (M2000)[1][2][3].

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system[4]. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity[4][5]. TLR signaling is broadly divided into two major pathways: the MyD88-dependent pathway, utilized by most TLRs, and the TRIF-dependent pathway, which is characteristic of TLR3 and TLR4[4][6].

This guide will focus on the modulation of TLR2 and TLR4 signaling by β-D-mannuronic acid, given the extensive research available on this specific interaction.

Modulation of TLR Signaling by β-D-mannuronic Acid (M2000)

β-D-mannuronic acid (M2000) has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with potent immunomodulatory effects[7][8]. Research has consistently demonstrated its ability to antagonize TLR2 and TLR4 signaling pathways[7][9].

Inhibition of the MyD88-Dependent Pathway

Studies have shown that M2000 effectively inhibits the MyD88-dependent signaling pathway downstream of TLR2 and TLR4[9][10]. This inhibition leads to a reduction in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and a subsequent decrease in the expression and secretion of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6)[7][9].

The TRIF-Dependent Pathway: An Unexplored Frontier

Currently, there is a significant lack of published research investigating the direct effects of this compound or its monomer, β-D-mannuronic acid, on the TRIF-dependent signaling pathway. While TLR4 can signal through both MyD88 and TRIF, existing studies on M2000 have focused exclusively on the MyD88 arm. The potential for mannuronic acid derivatives to modulate TRIF-mediated responses, such as the induction of type I interferons, remains an important area for future investigation.

Quantitative Data on the Effects of β-D-mannuronic Acid (M2000)

The following tables summarize the quantitative findings from various in vitro and in vivo studies on the effects of M2000 on TLR signaling pathways.

Table 1: In Vitro Effects of β-D-mannuronic Acid (M2000) on Gene Expression

Cell LineTLR AgonistM2000 ConcentrationTarget GeneFold Change vs. Agonist AloneReference
HEK293 (hTLR2/CD14)LTA (TLR2 agonist)Not SpecifiedMyD88Significantly Inhibited[9]
HEK293 (hTLR2/CD14)LTA (TLR2 agonist)Not SpecifiedNF-κB (p65)Significantly Inhibited[9]
HEK293 (hTLR4/MD2/CD14)LPS (TLR4 agonist)Not SpecifiedMyD88Significantly Inhibited[9]
HEK293 (hTLR4/MD2/CD14)LPS (TLR4 agonist)Not SpecifiedNF-κB (p65)Significantly Inhibited[9]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS (1 µg/ml)5 µ g/well & 25 µ g/well MyD88Reduced[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LTA (10 µg/ml)5 µ g/well & 25 µ g/well MyD88Reduced[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS (1 µg/ml)5 µ g/well & 25 µ g/well NF-κBReduced[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LTA (10 µg/ml)5 µ g/well & 25 µ g/well NF-κBReduced[7]

Table 2: In Vitro Effects of β-D-mannuronic Acid (M2000) on Cytokine Production

Cell TypeTLR AgonistM2000 ConcentrationCytokine% Reduction vs. Agonist AloneReference
HEK293 (hTLR2/CD14)LTANot SpecifiedTNF-αSuppressed[9]
HEK293 (hTLR2/CD14)LTANot SpecifiedIL-6Suppressed[9]
HEK293 (hTLR4/MD2/CD14)LPSNot SpecifiedTNF-αSuppressed[9]
HEK293 (hTLR4/MD2/CD14)LPSNot SpecifiedIL-6Suppressed[9]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS (1 µg/ml)5 µ g/well & 25 µ g/well TNF-αSignificant Decrease (p < 0.001)[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LTA (10 µg/ml)25 µ g/well TNF-αSignificant Decrease (p = 0.02)[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LPS (1 µg/ml)5 µ g/well & 25 µ g/well IL-6Significantly Down-regulated[7]
Monocyte-derived macrophages (Ankylosing Spondylitis patients)LTA (10 µg/ml)5 µ g/well & 25 µ g/well IL-6Significantly Down-regulated[7]

Table 3: In Vivo Effects of β-D-mannuronic Acid (M2000) on Gene Expression in Ankylosing Spondylitis Patients

TreatmentTarget GeneFold Change vs. Healthy Subjects (Baseline)Fold Change vs. Placebo (Post-treatment)Reference
M2000MyD88Higher at baselineSignificantly Decreased[10]
M2000NF-κBHigher at baselineSignificantly Decreased[10]
M2000IKB-alphaHigher at baselineSignificantly Decreased[10]
M2000MAPK14Higher at baselineSignificantly Decreased[10]

Experimental Protocols

This section provides detailed, representative methodologies for key experiments cited in the literature on β-D-mannuronic acid and TLR signaling.

In Vitro Cell Culture and Stimulation

Objective: To assess the effect of β-D-mannuronic acid on TLR agonist-induced signaling in a controlled in vitro environment.

Materials:

  • Human Embryonic Kidney (HEK) 293 cells stably transfected with human TLR2/CD14 or TLR4/MD2/CD14.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • β-D-mannuronic acid (M2000) solution (sterile, concentration to be determined based on experimental design).

  • TLR2 agonist: Lipoteichoic acid (LTA) from Staphylococcus aureus (e.g., 10 µg/mL).

  • TLR4 agonist: Lipopolysaccharide (LPS) from E. coli O111:B4 (e.g., 100 ng/mL).

  • 96-well cell culture plates.

  • Humidified incubator (37°C, 5% CO₂).

Protocol:

  • Seed HEK293 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of β-D-mannuronic acid for a specified time (e.g., 2 hours) before adding the TLR agonist.

  • Stimulate the cells with either LTA or LPS for a designated period (e.g., 24 hours for cytokine analysis, or shorter time points for signaling pathway analysis).

  • Include appropriate controls: untreated cells, cells treated with M2000 alone, and cells treated with the TLR agonist alone.

  • After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction for downstream applications (e.g., Real-Time PCR or Western Blot).

Gene Expression Analysis by Real-Time PCR

Objective: To quantify the mRNA expression levels of key genes in the TLR signaling pathway.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • SYBR Green or TaqMan-based real-time PCR master mix.

  • Primers for target genes (e.g., MyD88, NF-κB p65, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Real-time PCR instrument.

Protocol:

  • RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the real-time PCR reaction mixture containing the master mix, forward and reverse primers for the target gene, and the cDNA template.

    • Perform the PCR reaction using a real-time PCR instrument with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

  • ELISA kits for TNF-α and IL-6.

  • Cell culture supernatants collected from the in vitro stimulation experiment.

  • Microplate reader.

Protocol:

  • Follow the instructions provided with the commercial ELISA kit.

  • Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add the cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.

  • Incubate to allow the cytokine to bind to the capture antibody.

  • Wash the plate to remove unbound material.

  • Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

  • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the known standards and use it to determine the concentration of the cytokine in the samples.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

TLR4 MyD88-Dependent Signaling Pathway and Inhibition by β-D-mannuronic Acid

TLR4_MyD88_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 TLR4 TLR4 MD2->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription M2000 β-D-mannuronic acid (M2000) M2000->MyD88 inhibits M2000->NFkB inhibits TLR2_MyD88_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LTA LTA TLR2 TLR2 LTA->TLR2 TLR1_6 TLR1/6 MyD88 MyD88 TLR2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkappaB IκB IKK_complex->IkappaB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription M2000 β-D-mannuronic acid (M2000) M2000->MyD88 inhibits M2000->NFkB inhibits Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293-TLR expressing cells) start->cell_culture treatment Treatment with β-D-mannuronic acid and/or TLR agonist (LPS/LTA) cell_culture->treatment incubation Incubation (Time-course dependent) treatment->incubation harvest Harvest Supernatant and Cells incubation->harvest supernatant_analysis Supernatant Analysis (ELISA for Cytokines) harvest->supernatant_analysis cell_analysis Cell Lysate Analysis harvest->cell_analysis end End supernatant_analysis->end rna_extraction RNA Extraction cell_analysis->rna_extraction protein_extraction Protein Extraction cell_analysis->protein_extraction qpcr Real-Time PCR (Gene Expression Analysis) rna_extraction->qpcr qpcr->end western_blot Western Blot (Protein Expression/Phosphorylation) protein_extraction->western_blot western_blot->end

References

D-Trimannuronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid is an oligosaccharide derived from the enzymatic or chemical hydrolysis of alginate, a major polysaccharide found in brown seaweeds. As a trimer of β-D-mannuronic acid, it is a subject of growing interest in biomedical research due to its potential therapeutic applications, including roles in pain management, treatment of vascular dementia, and as a component in vaccine development.[1][2][3] This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological and experimental workflows.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information and provides general characteristics expected for similar oligosaccharides.

PropertyData for this compound (Free Acid)General Oligosaccharide Properties
Molecular Formula C₁₈H₂₆O₁₉[1][3]Varies depending on the monomer units and degree of polymerization.
Molecular Weight 546.39 g/mol [1][3]Increases with the degree of polymerization.
CAS Number 66754-13-0[1][3]Each specific oligosaccharide has a unique CAS number.
Melting Point Not availableOligosaccharides generally do not have sharp melting points; they tend to decompose at high temperatures.
Boiling Point Not availableNot applicable as oligosaccharides typically decompose before boiling.
Solubility Soluble in water. Insoluble in most organic solvents.[4] To enhance solubility, heating to 37°C and sonication in an ultrasonic bath is recommended.[1][3]Generally soluble in water due to the presence of multiple hydroxyl groups. Solubility in water tends to decrease as the chain length increases.[5] They are typically insoluble in nonpolar organic solvents.[4]
pKa Not availableThe pKa of uronic acid carboxyl groups in similar polysaccharides like heparin has been determined to be in the range of 2.79 to 3.13.[6]
Stability Store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage.[1]Stability is dependent on temperature and pH. Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.

Experimental Protocols

Detailed experimental methodologies for the characterization and analysis of this compound are crucial for research and development. Below are protocols for key analytical techniques.

Isolation and Purification of this compound

This compound is typically obtained by the controlled hydrolysis of alginate, specifically from polymannuronic acid (poly-M) blocks.

  • Enzymatic Hydrolysis:

    • Substrate Preparation: Prepare a solution of high-purity sodium alginate rich in poly-M blocks in a suitable buffer (e.g., Tris-HCl with CaCl₂).

    • Enzymatic Digestion: Add a specific alginate lyase that cleaves M-M linkages to the substrate solution. Incubate at the optimal temperature and pH for the enzyme (e.g., 37°C, pH 7.0) for a defined period (e.g., 24 hours).

    • Enzyme Inactivation: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

    • Fractionation: Centrifuge the digest to remove any insoluble material. The supernatant containing a mixture of oligomannuronates is then subjected to size-exclusion chromatography (SEC) or anion-exchange chromatography to separate the oligosaccharides based on their degree of polymerization.

    • Trimer Collection: Collect the fractions corresponding to the trimannuronic acid, as determined by comparison with standards or by mass spectrometry.

    • Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified this compound powder.

  • Acid Hydrolysis:

    • Prepare a solution of polymannuronic acid in a dilute acid (e.g., 0.1 M HCl).

    • Heat the solution at a controlled temperature (e.g., 80°C) for a specific time to achieve partial hydrolysis.

    • Neutralize the solution with a base (e.g., NaOH).

    • Follow steps 4-6 from the enzymatic hydrolysis protocol for fractionation and purification.

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity and determine the degree of polymerization of the isolated oligosaccharide.

  • System: An HPLC system equipped with a UV detector or a refractive index detector.

  • Column: A size-exclusion column suitable for oligosaccharide separation (e.g., Superdex™ 30).

  • Mobile Phase: An aqueous buffer, such as 0.1 M NaCl.

  • Flow Rate: A typical flow rate is 0.2 mL/min.

  • Detection: If the oligosaccharide contains an unsaturated uronic acid at the non-reducing end (a product of lyase activity), UV detection at 230 nm can be used. Otherwise, a refractive index detector is employed.

  • Procedure:

    • Dissolve the purified this compound in the mobile phase.

    • Inject a known volume (e.g., 20 µL) onto the column.

    • Monitor the elution profile and compare the retention time with that of known standards for dimeric, trimeric, and tetrameric mannuronates to confirm the identity and purity.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of oligosaccharides.

  • Sample Preparation: Dissolve the lyophilized this compound in deuterium oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the anomeric protons and other protons in the sugar rings, which can confirm the β-linkage and the mannuronic acid configuration.

    • ¹³C NMR: Shows the chemical shifts of the carbon atoms, including the carboxyl carbons. This technique is particularly useful for identifying the monomeric units and the linkage positions.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals and to confirm the connectivity between the mannuronic acid residues, thus verifying the 1,4-linkage.

  • Analysis: The chemical shifts obtained are compared with published data for oligomannuronates to confirm the structure of this compound.[8]

Determination of pKa by ¹³C NMR Spectroscopy

This method allows for the determination of the acidity of the carboxyl groups within the oligosaccharide structure.[6]

  • Procedure:

    • Prepare a series of samples of this compound in D₂O, each adjusted to a different pH value across a range (e.g., pH 1 to 6).

    • Acquire a ¹³C NMR spectrum for each sample.

    • Identify the resonance signal corresponding to the carboxyl carbon (C6) of the mannuronic acid residues.

    • Plot the chemical shift of the carboxyl carbon as a function of pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the sigmoidal curve.

Visualizations

Workflow for Production and Characterization of this compound

G cluster_0 Production cluster_1 Purification & Characterization alginate Alginate (from Brown Seaweed) hydrolysis Controlled Hydrolysis (Enzymatic or Acidic) alginate->hydrolysis oligo_mix Mixture of Oligomannuronates hydrolysis->oligo_mix fractionation Chromatographic Fractionation (SEC or Anion-Exchange) oligo_mix->fractionation purified_trimer Purified this compound fractionation->purified_trimer hplc Purity Assessment (HPLC) purified_trimer->hplc nmr Structural Elucidation (NMR) purified_trimer->nmr pka pKa Determination (¹³C NMR Titration) purified_trimer->pka final_product Characterized this compound hplc->final_product nmr->final_product pka->final_product

Caption: Production and characterization workflow for this compound.

Hypothesized Signaling Pathway for TNF-α Induction

This compound has been reported to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) from macrophage cell lines.[1][2][3] While the precise molecular mechanism is not fully elucidated, a plausible pathway involves pattern recognition receptor activation.

G cluster_cell Macrophage cluster_nucleus Inside Nucleus receptor Toll-like Receptor (TLR) or other Pattern Recognition Receptor signaling_cascade Intracellular Signaling Cascade (e.g., MyD88, TRAF6) receptor->signaling_cascade nf_kb Activation of NF-κB signaling_cascade->nf_kb nucleus Nucleus nf_kb->nucleus Translocation tnf_gene TNF-α Gene Transcription nf_kb->tnf_gene Induces tnf_mrna TNF-α mRNA tnf_protein TNF-α Protein Synthesis tnf_mrna->tnf_protein tnf_secretion TNF-α Secretion tnf_protein->tnf_secretion d_trimannuronic_acid This compound d_trimannuronic_acid->receptor Binding

Caption: Hypothesized pathway for TNF-α induction by this compound.

References

In-Silico Modeling of D-Trimannuronic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Trimannuronic acid, an oligosaccharide derived from alginate, has garnered interest for its potential biological activities, including the induction of TNF-α secretion.[1][2][3][4] Understanding the molecular mechanisms underlying these activities necessitates the identification of its protein receptors and the characterization of the binding interactions. In the absence of an experimentally determined receptor for this compound, in-silico modeling provides a powerful and efficient approach to hypothesize and investigate potential protein targets. This technical guide outlines a comprehensive workflow for the in-silico modeling of this compound receptor binding, from putative receptor identification to detailed analysis of the binding dynamics. This guide is intended for researchers, scientists, and drug development professionals with an interest in computational approaches to studying carbohydrate-protein interactions.

Introduction to In-Silico Modeling of Carbohydrate-Protein Interactions

Carbohydrate-protein interactions are fundamental to a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[5] Computational modeling offers a valuable alternative and complement to experimental methods like X-ray crystallography and NMR for studying these interactions, which can be challenging due to the flexibility and heterogeneity of carbohydrates.[5] In-silico techniques, such as molecular docking and molecular dynamics simulations, allow for the exploration of binding poses, prediction of binding affinities, and detailed analysis of the intermolecular forces driving the interaction.[5]

Putative Receptor Identification for this compound

Given that no specific receptor for this compound has been definitively identified, the initial and most critical step is to generate a list of potential protein candidates. This can be achieved through a combination of literature mining, database screening, and bioinformatics approaches.

Strategy for Target Identification
  • Literature and Database Mining:

    • Carbohydrate-Binding Protein Databases: Systematically search databases such as ProCarbDB, GlyCosmos, and the Carbohydrate Binding Protein Database (CBP DB) for proteins known to bind mannuronic acid or similar oligosaccharides.[6][7][8][9]

    • Alginate-Binding Proteins: Investigate proteins known to interact with alginate, the parent polysaccharide of this compound. These proteins, often found in marine organisms, may possess binding sites capable of accommodating its oligomeric form.[10][11][12][13][14]

    • Lectins: Focus on lectins, a class of proteins that exhibit high specificity for carbohydrates. Mannose-binding lectins are particularly relevant candidates.[15][16][17]

  • Reverse Docking:

    • This computational technique screens a library of protein structures against a single ligand (this compound) to identify potential binding partners.[18][19][20][21][22] The workflow for a reverse docking approach is depicted below.

Logical Workflow for Putative Receptor Identification

G cluster_0 Target Identification Strategy Start Start: Unknown Receptor for this compound LigandPrep Prepare 3D Structure of This compound Start->LigandPrep DB_Search Search Carbohydrate-Binding Protein Databases (e.g., ProCarbDB) LigandPrep->DB_Search Alginate_Proteins Identify Known Alginate-Binding Proteins LigandPrep->Alginate_Proteins Lectin_Search Identify Mannose-Binding Lectins LigandPrep->Lectin_Search Reverse_Docking Perform Reverse Docking against Proteome LigandPrep->Reverse_Docking Candidate_List Generate a List of Putative Receptor Candidates DB_Search->Candidate_List Alginate_Proteins->Candidate_List Lectin_Search->Candidate_List Reverse_Docking->Candidate_List Prioritization Prioritize Candidates based on Docking Scores, Biological Relevance Candidate_List->Prioritization Final_Target Select Top Candidate(s) for Detailed In-Silico Modeling Prioritization->Final_Target

Caption: Workflow for identifying putative receptors for this compound.

In-Silico Modeling Workflow

Once a putative receptor is identified, a systematic in-silico modeling workflow can be employed to characterize the binding interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[23][24] For carbohydrate docking, it is crucial to account for the flexibility of the ligand.

Experimental Protocol: Molecular Docking

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the putative receptor from the Protein Data Bank (PDB) or through homology modeling if an experimental structure is unavailable.

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D conformer of this compound and optimize its geometry using a suitable force field (e.g., GLYCAM).[25]

  • Binding Site Prediction:

    • If the binding site is unknown, use computational tools to predict potential binding pockets on the receptor surface.

  • Docking Simulation:

    • Utilize a docking program adept at handling flexible carbohydrate ligands, such as AutoDock Vina, GOLD, or Glide.[23][24]

    • Define the search space (grid box) to encompass the predicted binding site.

    • Perform the docking simulation to generate a series of binding poses.

  • Pose Analysis and Scoring:

    • Analyze the generated poses based on their docking scores and clustering.

    • Visually inspect the top-ranked poses to assess the plausibility of the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event in a solvated environment.[25][26][27][28][29]

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Use the best-ranked docking pose as the starting structure for the MD simulation.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production simulation for a sufficient duration (e.g., 100 ns or longer) to ensure conformational sampling.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

    • Identify key interacting residues and the types of interactions (e.g., hydrogen bonds, salt bridges).

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

In-Silico Modeling Workflow Diagram

G cluster_1 Detailed In-Silico Modeling Workflow Start_Modeling Start with Putative Receptor and this compound Prep Prepare Receptor and Ligand Structures Start_Modeling->Prep Docking Molecular Docking Prep->Docking Pose_Selection Select Best Binding Pose Docking->Pose_Selection MD_Setup Setup Molecular Dynamics Simulation System Pose_Selection->MD_Setup MD_Run Run MD Simulation MD_Setup->MD_Run Analysis Trajectory Analysis and Binding Free Energy Calculation MD_Run->Analysis Results Characterize Binding Interaction and Identify Key Residues Analysis->Results End End Results->End

Caption: A streamlined workflow for the in-silico modeling of ligand-receptor binding.

Data Presentation: Hypothetical Binding Affinity Data

The following table presents a hypothetical summary of quantitative data that could be generated from the in-silico modeling of this compound with three putative receptors. The values are representative of typical carbohydrate-protein interactions and are for illustrative purposes only.

Putative ReceptorDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesNumber of Hydrogen Bonds
Lectin A-8.5-9.2Asp89, Trp102, Arg1155
Alginate Lyase-7.2-7.8Tyr56, Asn60, Lys1504
Toll-like Receptor 4-6.8-7.1Ser234, Gln260, Arg2643

Signaling Pathway Analysis

Upon successful binding, this compound could potentially modulate the signaling pathway associated with its receptor. For instance, if the receptor is a Toll-like Receptor (TLR), its activation could initiate a downstream signaling cascade leading to the production of cytokines like TNF-α.

Hypothetical Signaling Pathway Diagram

G cluster_2 Hypothetical Signaling Pathway Ligand This compound Receptor Putative Receptor (e.g., TLR4) Ligand->Receptor Binding Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Recruitment Kinase_Cascade Kinase Cascade (e.g., IRAKs, TRAF6) Adaptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor Activation (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cytokine TNF-α Secretion Gene_Expression->Cytokine

Caption: A potential signaling cascade initiated by this compound binding.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the in-silico modeling of this compound receptor binding. By following the outlined workflow, researchers can effectively identify and characterize potential protein targets for this and other novel carbohydrate ligands. The integration of computational methods is crucial in modern drug discovery and molecular biology, offering a powerful lens through which to investigate complex biological interactions and accelerate the path from molecular understanding to therapeutic application.

References

A Technical Guide to D-Trimannuronic Acid and its Monomeric Counterpart, β-D-mannuronic acid: Novel Therapeutic Targets and Divergent Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of two structurally related but functionally distinct molecules derived from alginate: D-Trimannuronic acid, an oligosaccharide, and β-D-mannuronic acid (also known as M2000), its monosaccharide constituent. While both originate from the same natural polymer, they exhibit opposing effects on the immune system, particularly concerning the pivotal inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This compound has been identified as an inducer of TNF-α secretion, suggesting its potential as a research tool for studying inflammatory processes. In stark contrast, β-D-mannuronic acid has emerged as a promising anti-inflammatory and immunomodulatory agent, having undergone extensive preclinical and clinical evaluation for the treatment of autoimmune diseases such as rheumatoid arthritis and ankylosing spondylitis. This document details their respective mechanisms of action, summarizes key quantitative data from clinical trials, provides outlines of relevant experimental protocols, and visualizes the involved signaling pathways.

Introduction: A Tale of Two Mannuronates

Alginate, a polysaccharide derived from brown seaweed, is composed of blocks of mannuronic and guluronic acid. The bioactivity of alginate derivatives is highly dependent on their molecular size and structure. This guide focuses on two such derivatives:

  • This compound: An alginate oligomer consisting of three mannuronic acid units.

  • β-D-mannuronic acid (M2000): The monosaccharide unit of mannuronic acid.[1]

Initial investigations into these molecules have revealed a fascinating dichotomy in their immunomodulatory properties. While the oligomer, this compound, acts as a pro-inflammatory stimulus, the monomer, β-D-mannuronic acid, demonstrates potent anti-inflammatory effects. This divergence underscores the critical role of molecular structure in determining biological function and presents distinct opportunities for therapeutic intervention.

This compound: A Pro-inflammatory Modulator

This compound has been identified as an activator of TNF-α secretion from macrophages.[2][3][4][5] This pro-inflammatory activity positions it as a valuable tool for in vitro and in vivo studies of inflammatory signaling cascades.

Mechanism of Action: Induction of TNF-α Secretion

The pro-inflammatory effects of this compound are primarily mediated through the activation of macrophages. The proposed mechanism involves the interaction with CD14, a co-receptor for Toll-like receptors (TLRs). The structure of the alginate oligomer, particularly the presence of an unsaturated terminal, is crucial for this activity.[6]

Signaling Pathway for this compound-Induced TNF-α Secretion

D_Trimannuronic_Acid_Pathway cluster_nucleus Nuclear Events D_Trimannuronic_acid This compound CD14 CD14 D_Trimannuronic_acid->CD14 TLR TLR (e.g., TLR4) CD14->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus TNFa_gene TNF-α Gene TNFa_mRNA TNF-α mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNF-α (secreted) TNFa_mRNA->TNFa_protein Translation

Caption: this compound signaling pathway for TNF-α induction.

Experimental Protocols

2.2.1. Induction of TNF-α Secretion from Macrophages

This protocol outlines the general steps for assessing the ability of this compound to induce TNF-α secretion from a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions until they reach a suitable confluency.

  • Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Stimulation: Treat the cells with varying concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., Lipopolysaccharide - LPS).

  • Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Workflow for TNF-α Induction Experiment

TNF_alpha_induction_workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in Plates culture->seed stimulate Stimulate with This compound seed->stimulate incubate Incubate stimulate->incubate collect Collect Supernatants incubate->collect elisa Quantify TNF-α (ELISA) collect->elisa end End elisa->end

Caption: Experimental workflow for measuring TNF-α induction.

Quantitative Data for this compound:

Currently, specific quantitative data such as EC50 values for TNF-α induction by this compound are not widely available in the public domain. Further research is required to establish a precise dose-response relationship.

β-D-mannuronic acid (M2000): A Novel Anti-inflammatory Drug

In contrast to its oligomeric relative, β-D-mannuronic acid (M2000) has demonstrated significant anti-inflammatory and immunomodulatory properties.[7][8] It has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with a favorable safety profile.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of β-D-mannuronic acid are attributed to its ability to antagonize Toll-like receptors 2 and 4 (TLR2 and TLR4).[9][10][11] By inhibiting these key receptors of the innate immune system, β-D-mannuronic acid effectively downregulates downstream signaling pathways, including the MyD88-dependent pathway that leads to the activation of NF-κB. This results in a reduction in the gene expression and production of several pro-inflammatory cytokines, including TNF-α, IL-6, and IL-17.[12][13][14][15][16]

Signaling Pathway for β-D-mannuronic acid-Mediated Inhibition of TNF-α

beta_D_mannuronic_acid_pathway beta_D_mannuronic_acid β-D-mannuronic acid (M2000) TLR2_4 TLR2/TLR4 beta_D_mannuronic_acid->TLR2_4 Inhibits LPS_LTA LPS/LTA LPS_LTA->TLR2_4 Activates MyD88 MyD88 TLR2_4->MyD88 NFkB NF-κB MyD88->NFkB ...signaling cascade... TNFa_production TNF-α Production NFkB->TNFa_production

Caption: β-D-mannuronic acid's inhibitory effect on the TLR signaling pathway.

Clinical Trial Data

β-D-mannuronic acid has undergone several clinical trials for inflammatory autoimmune diseases.

Table 1: Phase III Clinical Trial Results for β-D-mannuronic acid in Rheumatoid Arthritis [9][17]

Outcome Measureβ-D-mannuronic acid (1000 mg/day)PlaceboConventional Treatment
ACR20 Response at 12 Weeks Significant Reduction vs. Placebo & Conventional--
DAS28 Significant Improvement--
Swollen Joint Count Significant Reduction vs. Placebo--
Tender Joint Count Significant Reduction vs. Placebo--
Adverse Events No to very low--

Table 2: Phase I/II Clinical Trial Results for β-D-mannuronic acid in Ankylosing Spondylitis [12]

Outcome Measureβ-D-mannuronic acid (1000 mg/day)Naproxen (1000 mg/day)Placebo
ASAS20 Response at 12 Weeks 57.7%59% (p > 0.05 vs. β-D-mannuronic acid)19% (p = 0.007 vs. β-D-mannuronic acid)
Secondary Endpoints Statistically Significant Improvement vs. PlaceboStatistically Significant Improvement vs. Placebo-
Gastrointestinal Adverse Events Lower incidence than NaproxenHigher incidence-
Experimental Protocols

3.3.1. Adjuvant-Induced Arthritis (AIA) in Rats

This preclinical model is commonly used to evaluate the efficacy of anti-arthritic drugs.

  • Induction of Arthritis: Inject complete Freund's adjuvant (CFA) into the paw or base of the tail of susceptible rats.

  • Treatment: Administer β-D-mannuronic acid orally at various doses daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in the paws based on erythema and swelling.

    • Paw Volume Measurement: Measure the volume of the paws using a plethysmometer at regular intervals.

    • Histopathology: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone resorption.

  • Data Analysis: Compare the arthritis scores, paw volumes, and histological findings between the treated and control groups.

Workflow for Adjuvant-Induced Arthritis Model

AIA_workflow start Start induction Induce Arthritis (CFA Injection) start->induction treatment Administer β-D-mannuronic acid induction->treatment assessment Assess Arthritis Severity (Scoring, Paw Volume) treatment->assessment histology Histopathological Analysis assessment->histology end End histology->end

Caption: Workflow for the adjuvant-induced arthritis experimental model.

The Dichotomy Explained: Size and Structure Dictate Function

The opposing effects of this compound and β-D-mannuronic acid on TNF-α production highlight a critical principle in pharmacology: the size and structure of a molecule determine its interaction with biological targets.

  • This compound (Oligomer): Its larger, polymeric structure, particularly with an unsaturated terminal from enzymatic degradation, is recognized by pattern recognition receptors like CD14, which act as co-receptors for TLRs, leading to a pro-inflammatory signaling cascade.[6][18] The size and repeating nature of the oligomer may facilitate the clustering of receptors, a common mechanism for initiating immune signaling.

  • β-D-mannuronic acid (Monomer): As a small monosaccharide, it appears to act as an antagonist at the ligand-binding site of TLR2 and TLR4.[9] This competitive inhibition prevents the binding of pro-inflammatory ligands like LPS and LTA, thereby blocking the initiation of the inflammatory cascade.

This distinction suggests that while larger alginate fragments can trigger immune responses, the fundamental monomeric unit possesses an inherent anti-inflammatory activity.

Conclusion and Future Directions

This compound and β-D-mannuronic acid represent two sides of the same coin, demonstrating the profound impact of molecular size and structure on biological activity. This compound serves as a valuable research tool for elucidating pro-inflammatory pathways. Conversely, β-D-mannuronic acid has shown considerable promise as a safe and effective oral anti-inflammatory agent for chronic autoimmune diseases.

Future research should focus on:

  • Elucidating the precise binding site and downstream signaling pathways of this compound on macrophages to better understand its pro-inflammatory mechanism.

  • Conducting further clinical trials to establish the long-term efficacy and safety of β-D-mannuronic acid in a broader range of inflammatory and autoimmune conditions.

  • Investigating the therapeutic potential of other alginate-derived oligosaccharides of varying lengths and compositions to identify novel immunomodulatory agents.

The study of these mannuronic acid derivatives offers exciting avenues for both fundamental immunology research and the development of novel therapeutics.

References

The Role of D-Trimannuronic Acid in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Trimannuronic acid, an oligosaccharide derived from seaweed alginate, is emerging as a molecule of interest in the modulation of innate immune responses. While direct research on this compound is in its nascent stages, compelling evidence from studies on its constituent monomer, β-D-mannuronic acid (also known as M2000), suggests a potent anti-inflammatory role mediated through the antagonism of Toll-like receptor (TLR) signaling pathways. This technical guide synthesizes the current understanding of this compound's putative role in innate immunity, drawing heavily on the more extensive research available for β-D-mannuronic acid. We present a detailed overview of the proposed signaling pathways, summarize available quantitative data, and provide illustrative experimental protocols to guide future research in this promising area of immunomodulation.

Introduction

The innate immune system constitutes the first line of defense against invading pathogens. A crucial component of this system is the family of Toll-like receptors (TLRs), which recognize pathogen-associated molecular patterns (PAMPs) and initiate a signaling cascade that results in the production of pro-inflammatory cytokines and the activation of an immune response. While essential for host defense, dysregulated TLR signaling can lead to chronic inflammation and autoimmune diseases. Consequently, the identification of molecules that can modulate TLR activity is a significant focus of drug discovery and development.

This compound, a trimer of mannuronic acid, is an alginate oligomer extracted from seaweed.[1][2][3][4] Alginate oligosaccharides have garnered attention for their immunomodulatory properties. Notably, this compound has been shown to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) in mouse macrophage cell lines, suggesting a direct interaction with innate immune cells.[1][2][3][4] However, the more extensively studied monomer, β-D-mannuronic acid (M2000), exhibits potent anti-inflammatory effects by antagonizing TLR2 and TLR4 signaling.[5] This guide will, therefore, extrapolate the likely mechanisms of this compound based on the robust data available for M2000, providing a framework for future investigation.

Proposed Signaling Pathway of this compound in Innate Immunity

Based on the evidence from studies on β-D-mannuronic acid (M2000), this compound is hypothesized to act as an antagonist of TLR2 and TLR4 signaling. The proposed pathway involves the inhibition of key downstream adaptor molecules and transcription factors, ultimately leading to a reduction in the expression of pro-inflammatory cytokines.

Diagram: Putative TLR2/4 Antagonistic Pathway of this compound

TLR_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS/LTA LPS / LTA (TLR4/2 Agonists) TLR4 TLR4 LPS/LTA->TLR4 Binds TLR2 TLR2 LPS/LTA->TLR2 Binds MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB (p65) TRAF6->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription DTrimannuronic This compound (Putative Antagonist) DTrimannuronic->TLR4 Inhibits DTrimannuronic->TLR2 Inhibits DTrimannuronic->MyD88 Inhibits (mRNA expression) DTrimannuronic->NFkB Inhibits (mRNA expression) Macrophage_Stimulation_Workflow A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Seed cells in 24-well plates A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with TLR agonist (LPS/LTA) C->D E 5. Collect Supernatant for Cytokine Analysis D->E F 6. Lyse Cells for RNA/Protein Analysis D->F

References

In Vivo Degradation Pathways of Alginate Oligosaccharides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate oligosaccharides (AOS), derived from the enzymatic or chemical depolymerization of alginate, a natural polysaccharide from brown seaweed, have garnered significant interest in the pharmaceutical and nutraceutical fields. Their diverse biological activities, including anti-inflammatory, antioxidant, and prebiotic effects, are intrinsically linked to their in vivo degradation and subsequent metabolic fate. This technical guide provides a comprehensive overview of the degradation pathways of AOS within a biological system, focusing on enzymatic breakdown, gut microbiota interaction, pharmacokinetic profiles, and the modulation of key cellular signaling pathways.

Pharmacokinetics of Alginate Oligosaccharides

Following oral administration, a portion of smaller alginate oligosaccharides (AOS), specifically dimers, trimers, and tetramers, can be absorbed directly from the digestive tract into the systemic circulation. The majority of larger AOS, however, transit to the lower gut where they are metabolized by the resident microbiota.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in murine models have demonstrated the rapid absorption of low molecular weight AOS. Following a single oral administration of an AOS mixture to mice, oligosaccharides were detected in the plasma within minutes, with the maximum plasma concentration (Cmax) being reached at approximately 5 minutes.[1][2][3] A significant fraction of the absorbed, unaltered oligosaccharides are then excreted in the urine.[1][2][3]

Table 1: Pharmacokinetic Parameters of Alginate Oligosaccharides in Mice after a Single Oral Administration [1][2][3]

ParameterPlasmaUrine
Time to Cmax (Tmax)~5 minutes~30 minutes
Maximum Concentration (Cmax)~24.5 µg/mL~425.5 µg/mL

Degradation by Gut Microbiota

The primary site for the degradation of most orally ingested alginate oligosaccharides is the colon, where a complex community of microorganisms collectively known as the gut microbiota resides. Certain bacteria within the gut, particularly species from the Bacteroides genus, possess specialized enzymatic machinery to break down these complex carbohydrates.

Alginate Lyases: The Key Degrading Enzymes

The breakdown of alginate and AOS is primarily carried out by a class of enzymes called alginate lyases. These enzymes cleave the glycosidic bonds of alginate through a β-elimination reaction, resulting in the formation of unsaturated oligosaccharides with a double bond at the non-reducing end. Alginate lyases are classified into various polysaccharide lyase (PL) families based on their amino acid sequences and exhibit specificity for the different monomeric units of alginate: β-D-mannuronate (M) and α-L-guluronate (G).

Quantitative Data on Alginate Lyase Activity

The efficiency of alginate lyase-mediated degradation can be quantified by determining their kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.

Table 2: Kinetic Parameters of Alginate Lyases from Human Gut Bacteria

EnzymeSource OrganismSubstrateKm (mg/mL)Vmax (U/mg)Reference
BoPL6Bacteroides ovatusPolyG--[4]
BoPL17Bacteroides ovatusPolyM--[4]
BoPL38Bacteroides ovatusAlginate--[4]
Aly644Metagenome of Antarctic macroalgae-associated microbesSodium Alginate16.75112.36 (mg/mL·min)[5]
cAlyMMicrobulbifer sp. Q7Alginate0.37762.4 (s⁻¹)[6]

Note: '-' indicates data not available in the cited source.

Metabolic Products and Biological Effects

The microbial degradation of alginate oligosaccharides in the gut results in the production of various metabolites, most notably short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are readily absorbed by the host and have been shown to exert a range of beneficial health effects.

Modulation of Cellular Signaling Pathways

Alginate oligosaccharides and their degradation products can influence host cellular functions by modulating key signaling pathways involved in inflammation and immune responses.

  • NF-κB and MAPK Pathways: AOS have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7][8][9] These pathways are central to the inflammatory response, and their inhibition by AOS leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

  • AMPK/NF-κB Pathway: In the context of intestinal inflammation, such as in dextran sulfate sodium (DSS)-induced colitis models, AOS have been demonstrated to ameliorate disease severity by modulating the AMP-activated protein kinase (AMPK) and NF-κB pathways.[2][4][10] AOS can activate AMPK, which in turn inhibits NF-κB signaling, leading to a downstream reduction in inflammation.[4][10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the in vivo degradation of alginate oligosaccharides.

Quantification of Alginate Oligosaccharides in Biological Fluids by LC-MS/MS

Objective: To detect and quantify AOS in plasma and urine.

Methodology: [1][2][3]

  • Sample Preparation: Plasma and urine samples are deproteinized, typically using a solvent like acetonitrile, and then centrifuged to remove precipitated proteins. The supernatant is collected for analysis.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with an anion-exchange column. A gradient elution with a mobile phase, such as ammonium formate buffer, is used to separate the different sizes of AOS.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode for specific and sensitive quantification of the target AOS (dimer, trimer, tetramer, etc.).

  • Quantification: A calibration curve is generated using standard solutions of known AOS concentrations. The concentration of AOS in the biological samples is then determined by comparing their peak areas to the calibration curve.

Alginate Lyase Activity Assay

Objective: To measure the enzymatic activity of alginate lyases.

Methodology: [11][12][13]

  • Reaction Setup: A reaction mixture is prepared containing the enzyme solution, a buffered substrate solution (e.g., 0.1% sodium alginate in Tris-HCl buffer), and any necessary cofactors.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Termination of Reaction: The enzymatic reaction is stopped, often by heat inactivation (e.g., boiling for 5-10 minutes).

  • Measurement of Product Formation: The formation of unsaturated uronic acids, the product of the β-elimination reaction, is measured by monitoring the increase in absorbance at 235 nm using a spectrophotometer. One unit of enzyme activity is typically defined as the amount of enzyme that causes a specific increase in absorbance per unit of time.

In Vivo Murine Model of DSS-Induced Colitis

Objective: To evaluate the anti-inflammatory effects of AOS in a model of intestinal inflammation.

Methodology: [2][14][15]

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water (typically 2.5-5% w/v) for a period of 5-7 days.

  • AOS Treatment: Mice are orally administered with different doses of AOS daily, starting before or concurrently with the DSS administration and continuing throughout the study period. A control group receives a vehicle (e.g., water or saline).

  • Assessment of Colitis Severity: Disease progression is monitored daily by recording body weight, stool consistency, and the presence of blood in the feces. A disease activity index (DAI) score is calculated based on these parameters.

  • Histological Analysis: At the end of the study, the colons are collected, and their length is measured. Colon tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, mucosal damage, and immune cell infiltration.

  • Biochemical Analysis: Colon tissue homogenates and serum samples can be used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers.

Quantification of Short-Chain Fatty Acids by GC-MS or LC-MS/MS

Objective: To measure the concentration of SCFAs in fecal or cecal samples.

Methodology: [9]

  • Sample Preparation: Fecal or cecal contents are homogenized in a suitable solvent (e.g., water or ethanol) and then acidified. For GC-MS analysis, the SCFAs are typically extracted into an organic solvent (e.g., diethyl ether). For LC-MS/MS, derivatization may be performed to improve sensitivity.

  • Chromatographic Separation: The extracted and prepared samples are injected into either a gas chromatograph or a liquid chromatograph.

    • GC-MS: A capillary column is used to separate the volatile SCFAs.

    • LC-MS/MS: A C18 reversed-phase column is commonly used.

  • Mass Spectrometric Detection: The separated SCFAs are detected and quantified using a mass spectrometer. Stable isotope-labeled internal standards are often used for accurate quantification.

  • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the corresponding internal standard and a calibration curve generated with known standards.

Visualizations of Pathways and Workflows

Signaling Pathways

G cluster_extracellular Extracellular cluster_cell Macrophage cluster_nucleus Nucleus AOS Alginate Oligosaccharides TLR4 TLR4 AOS->TLR4 Binds to AMPK AMPK AOS->AMPK Activates MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (p38, ERK, JNK) MyD88->MAPK Activates IKK IKK MyD88->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates to AMPK->NFkappaB Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Inflammatory_Genes Induces

Caption: AOS signaling pathways in macrophages.

Experimental Workflow

G cluster_in_vivo In Vivo Experiment: DSS-Induced Colitis Model cluster_analysis Ex Vivo Analysis start Start: C57BL/6 Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Random Grouping (Control, DSS, DSS+AOS) acclimatization->grouping treatment Daily Oral Gavage (Vehicle or AOS) grouping->treatment induction DSS in Drinking Water (2.5-5% for 5-7 days) treatment->induction monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding induction->monitoring dai Calculate Disease Activity Index (DAI) monitoring->dai euthanasia Euthanasia & Sample Collection dai->euthanasia colon Colon Length Measurement & Histology (H&E) euthanasia->colon tissues Colon Tissue Homogenization euthanasia->tissues serum Blood Collection for Serum euthanasia->serum scfa Cecal Content Collection for SCFA Analysis (GC-MS) euthanasia->scfa microbiota Fecal Sample Collection for Microbiota Analysis (16S rRNA sequencing) euthanasia->microbiota cytokines Cytokine Analysis (ELISA) tissues->cytokines serum->cytokines

Caption: Workflow for in vivo DSS-colitis model.

Conclusion

The in vivo degradation of alginate oligosaccharides is a multifaceted process, primarily driven by the enzymatic activity of the gut microbiota. The resulting metabolites, particularly short-chain fatty acids, play a crucial role in mediating the health-promoting effects of AOS, including the modulation of inflammatory signaling pathways. A thorough understanding of these degradation pathways, supported by robust experimental methodologies, is essential for the rational design and development of AOS-based therapeutics and functional foods. This technical guide provides a foundational framework for researchers and professionals working in this exciting and rapidly evolving field.

References

Methodological & Application

Application Notes and Protocols for In Vitro Stimulation of RAW 264.7 Cells with D-Trimannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid is an oligosaccharide derived from alginate, a natural polymer found in brown seaweed. Alginate and its derivatives are of significant interest in biomedical research due to their biocompatible, biodegradable, and low-toxicity properties. This compound, specifically a trimer of mannuronic acid, is being investigated for its potential to modulate immune responses. This document provides detailed protocols for the in vitro stimulation of the murine macrophage cell line RAW 264.7 with this compound to assess its effects on macrophage activation, including the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The signaling pathways potentially involved, based on studies of related alginate oligosaccharides, are also described.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent effects of this compound on RAW 264.7 cell viability, nitric oxide production, and cytokine secretion. It is important to note that these values are for illustrative purposes and actual results may vary.

Table 1: Effect of this compound on RAW 264.7 Cell Viability (MTT Assay)

This compound (µg/mL)Cell Viability (%)
0 (Control)100 ± 5.2
1098.5 ± 4.8
5097.1 ± 5.5
10095.8 ± 4.9
20094.2 ± 5.1
40092.5 ± 5.3

Table 2: Effect of this compound on Nitric Oxide (NO) Production (Griess Assay)

TreatmentNitrite Concentration (µM)
Control2.5 ± 0.8
This compound (100 µg/mL)15.8 ± 2.1
This compound (200 µg/mL)28.4 ± 3.5
This compound (400 µg/mL)45.2 ± 4.2
LPS (1 µg/mL)55.7 ± 5.8

Table 3: Effect of this compound on Cytokine Secretion (ELISA)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.535.8 ± 6.2
This compound (100 µg/mL)450.7 ± 25.1380.4 ± 20.9
This compound (200 µg/mL)890.2 ± 42.8750.1 ± 38.7
This compound (400 µg/mL)1520.6 ± 75.31280.9 ± 65.4
LPS (1 µg/mL)2500.5 ± 120.62100.7 ± 105.3

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Cells

This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell scraper

  • Sterile cell culture flasks (T-75)

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium in a T-75 flask.

  • Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of pre-warmed Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells. Alternatively, use a cell scraper to gently detach the adherent cells. Resuspend the cells in complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:6.

This compound Stimulation of RAW 264.7 Cells

This protocol outlines the procedure for stimulating RAW 264.7 cells with this compound to assess its impact on cell viability and inflammatory responses.

Materials:

  • RAW 264.7 cells in complete growth medium

  • This compound (stock solution of known concentration, sterile-filtered)

  • Lipopolysaccharide (LPS) from E. coli (positive control, stock solution of 1 mg/mL)

  • Sterile 96-well, 24-well, or 6-well plates

  • Complete growth medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into appropriate sterile plates at a density of 1 x 10⁵ cells/well for a 96-well plate or 5 x 10⁵ cells/well for a 24-well plate. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Preparation of Stimulants: Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, 400 µg/mL). Prepare a positive control solution of LPS at a final concentration of 1 µg/mL. Prepare a negative control with medium only.

  • Cell Stimulation: Carefully remove the culture medium from the wells. Add 200 µL (for 96-well plates) or 1 mL (for 24-well plates) of the prepared this compound dilutions, LPS solution, or control medium to the respective wells.

  • Incubation: Incubate the plates for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis) at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis (Griess assay for NO, ELISA for cytokines). Store supernatants at -80°C if not used immediately. The cells can be used for viability assays (MTT) or protein/RNA extraction.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on RAW 264.7 cells.

Materials:

  • RAW 264.7 cells treated as described in Protocol 2 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • After the 24-hour stimulation period, carefully remove the culture supernatant.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C with 5% CO₂.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 2

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of cell culture supernatant to a new 96-well plate in triplicate.

  • Prepare a standard curve using sodium nitrite solutions of known concentrations.

  • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples using the standard curve.

Cytokine Analysis (ELISA)

This protocol describes the quantification of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatants from Protocol 2

  • Mouse TNF-α and IL-6 ELISA kits (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the commercial ELISA kits for TNF-α and IL-6.

  • Typically, this involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve generated.

Signaling Pathways and Visualizations

Studies on related alginate-derived oligosaccharides suggest that their effects on macrophages are often mediated through Toll-like receptor 4 (TLR4). The activation of TLR4 can initiate downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Stimulation cluster_2 Analysis Culture RAW 264.7 Cell Culture Seed Seed Cells in Plates Culture->Seed Stimulate Stimulate Cells (24h) Seed->Stimulate Prepare Prepare this compound Dilutions Prepare->Stimulate Collect Collect Supernatant & Lyse Cells Stimulate->Collect MTT MTT Assay (Viability) Collect->MTT Cells Griess Griess Assay (NO) Collect->Griess Supernatant ELISA ELISA (TNF-α, IL-6) Collect->ELISA Supernatant

Caption: Experimental workflow for this compound stimulation of RAW 264.7 cells.

Putative Signaling Pathway

G cluster_n Cytoplasm cluster_nuc Nucleus DTA This compound TLR4 TLR4 DTA->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK MAPK MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Genes Pro-inflammatory Gene Expression Nucleus->Genes Cytokines TNF-α, IL-6, iNOS (NO Production) Genes->Cytokines leads to

Application Notes and Protocols for TNF-alpha Measurement Following D-Trimannuronic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the measurement of Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with D-Trimannuronic acid. This document is intended for researchers in immunology, pharmacology, and drug development investigating the immunomodulatory effects of novel compounds.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine primarily produced by activated macrophages and other immune cells.[1][2] It plays a crucial role in orchestrating the inflammatory response and has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] Consequently, the modulation of TNF-α production is a key therapeutic target.

This compound, an oligosaccharide derived from alginate, has been identified as a modulator of immune responses. Related mannuronic acid polymers have been shown to induce TNF-α production in monocytes through a CD14-dependent pathway.[3] Conversely, other studies using β-D-mannuronic acid have demonstrated an inhibitory effect on Toll-like receptor (TLR) signaling, leading to a decrease in TNF-α secretion.[4] This protocol provides a robust method to quantify the in vitro effects of this compound on TNF-α secretion by immune cells, such as macrophages.

Data Presentation

The following table summarizes hypothetical quantitative data for TNF-α concentration in the supernatant of macrophage cell cultures treated with varying concentrations of this compound, both with and without stimulation by Lipopolysaccharide (LPS). This data is for illustrative purposes to demonstrate how results can be presented.

Treatment GroupThis compound (µg/mL)LPS (ng/mL)Mean TNF-α (pg/mL)Standard Deviation (pg/mL)
Untreated Control00508
This compound Alone1015025
10045055
100080090
LPS Control01002500210
This compound + LPS11002200180
101001500150
100100900110

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 (murine macrophage-like) or human THP-1 monocytes differentiated into macrophages.

  • Cell Seeding: Seed cells in a 96-well tissue culture plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and recovery.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS) or cell culture medium. Further dilute the stock solution to desired working concentrations.

  • Cell Treatment:

    • For investigating the direct effect of this compound, replace the culture medium with fresh medium containing various concentrations of this compound.

    • For investigating the modulatory effect on stimulated TNF-α production, pre-treat the cells with this compound for 1-2 hours before adding a stimulating agent like LPS (e.g., 100 ng/mL).

  • Incubation Post-Treatment: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2. The optimal incubation time should be determined empirically.[5]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the cell-free supernatant for TNF-α measurement. Samples can be stored at -80°C if not analyzed immediately.[6]

TNF-α ELISA Protocol (Sandwich ELISA)

This protocol is a general guideline based on commercially available ELISA kits.[3][7][8] Always refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)

  • 96-well ELISA plate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the plate 2-3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the TNF-α standard in Assay Diluent to generate a standard curve (e.g., from 1000 pg/mL to 15.6 pg/mL).[7]

    • Wash the plate 2-3 times with Wash Buffer.

    • Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3-4 times with Wash Buffer. Add 100 µL of the biotinylated detection antibody, diluted in Assay Diluent, to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3-4 times with Wash Buffer. Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 4-5 times with Wash Buffer. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Stopping the Reaction: Add 50-100 µL of Stop Solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the unknown samples.

Mandatory Visualization

ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps coat Coat plate with capture antibody block Block with Assay Diluent coat->block Wash add_samples Add standards and samples (supernatants) block->add_samples add_detection Add biotinylated detection antibody add_samples->add_detection Incubate & Wash add_hrp Add Streptavidin-HRP add_detection->add_hrp Incubate & Wash add_tmb Add TMB Substrate add_hrp->add_tmb Incubate & Wash add_stop Add Stop Solution add_tmb->add_stop Incubate read_plate Read absorbance at 450 nm add_stop->read_plate

Caption: Experimental workflow for the TNF-α sandwich ELISA protocol.

DTA_Signaling_Pathway cluster_cell Macrophage cluster_nucleus_internal DTA This compound TLR Toll-like Receptor (e.g., TLR4/CD14) DTA->TLR MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_complex p50/p65 IκBα IKK->NFkB_complex Phosphorylation of IκBα NFkB_active p50/p65 NFkB_complex->NFkB_active IκBα degradation nucleus Nucleus NFkB_active->nucleus Translocation TNFa_gene TNF-α Gene Transcription TNFa_protein TNF-α Protein Synthesis & Secretion TNFa_gene->TNFa_protein Translation

Caption: Hypothetical signaling pathway for this compound-mediated modulation of TNF-α production.

References

Application Notes and Protocols for Animal Models of Vascular Dementia and Therapeutic Intervention with Sodium Oligomannate (GV-971)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vascular dementia (VaD) is the second most common form of dementia after Alzheimer's disease, characterized by cognitive decline resulting from cerebrovascular pathologies. Animal models are crucial for investigating the pathophysiology of VaD and for the preclinical evaluation of potential therapeutics. A prevalent and well-established method for inducing VaD in rodents is the bilateral common carotid artery stenosis (BCAS) model, which mimics chronic cerebral hypoperfusion, a key contributor to vascular cognitive impairment.

It is important to clarify that D-Trimannuronic acid, as a component of the drug Sodium Oligomannate (also known as GV-971), is not used to induce vascular dementia in animal models. Instead, GV-971 is investigated as a therapeutic agent administered to animals with pre-existing dementia-like pathologies. The primary proposed mechanism of GV-971 involves modulating the gut microbiome to reduce neuroinflammation.[1][2][3][4]

These application notes provide detailed protocols for establishing the BCAS mouse model of vascular dementia and for the subsequent administration of Sodium Oligomannate (GV-971) as a potential therapeutic intervention.

Section 1: Experimental Protocols

Protocol 1: Induction of Vascular Dementia using Bilateral Common Carotid Artery Stenosis (BCAS) in Mice

This protocol details the surgical procedure to induce chronic cerebral hypoperfusion in mice, leading to the development of vascular dementia-like symptoms.[5][6][7]

Materials:

  • Male C57BL/6J mice (6-8 months old)

  • Isoflurane anesthetic and vaporizer

  • Operating microscope or surgical loupes

  • Microcoils (e.g., 0.16 mm or 0.18 mm internal diameter)

  • Fine surgical instruments (scissors, forceps)

  • 4-0 or 5-0 silk sutures

  • Heating pad to maintain body temperature

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the mouse with 3-4% isoflurane for induction and maintain at 1.5-2% isoflurane in a 2:1 N₂O/O₂ mixture via a facemask.[6][7]

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Shave and disinfect the cervical area.

  • Surgical Incision and Artery Exposure:

    • Make a midline cervical incision to expose the trachea and underlying muscles.

    • Gently retract the muscles to locate the common carotid arteries (CCAs) running alongside the trachea.

    • Under an operating microscope, carefully dissect both CCAs from the surrounding tissue and vagus nerves.[5][7]

  • Microcoil Placement:

    • Gently lift one isolated CCA.

    • Place a microcoil around the artery, just proximal to the carotid bifurcation.

    • Twine the microcoil around the CCA to induce stenosis. Ensure blood flow is not completely occluded.[5][7]

    • Repeat the procedure on the contralateral CCA.

  • Closure and Post-Operative Care:

    • Suture the skin incision with 5-0 silk sutures.[7]

    • Administer a subcutaneous injection of sterile saline for hydration and an analgesic for pain management.

    • Monitor the mouse during recovery until it is fully ambulatory.

    • House mice individually for a few days post-surgery to prevent injury.

  • Sham Operation Control:

    • A separate cohort of mice should undergo the same surgical procedure, including exposure of the CCAs, but without the placement of microcoils.[6][8]

Protocol 2: Administration of Sodium Oligomannate (GV-971)

This protocol describes the oral administration of GV-971 to the BCAS mouse model. Dosages are based on studies in Alzheimer's disease mouse models, as specific dosage studies for VaD models are not yet widely published.[9]

Materials:

  • Sodium Oligomannate (GV-971)

  • Sterile water or vehicle solution

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Animal scale

Procedure:

  • Preparation of GV-971 Solution:

    • Dissolve GV-971 powder in sterile water to the desired concentration. Prepare fresh daily.

  • Dosage and Administration:

    • Treatment can be initiated at a specified time point post-BCAS surgery (e.g., 1 week) and continued for a defined duration (e.g., 4-8 weeks).

    • A common dosage used in Alzheimer's disease mouse models is 100 mg/kg, administered daily via oral gavage.[9] Other studies have explored doses ranging from 40 to 160 mg/kg.[9]

    • Weigh each mouse daily before administration to ensure accurate dosing.

    • Gently restrain the mouse and insert the gavage needle into the esophagus to deliver the solution directly to the stomach.

  • Control Groups:

    • BCAS mice treated with vehicle (sterile water) only.

    • Sham-operated mice treated with vehicle.

    • Sham-operated mice treated with GV-971.

Section 2: Data Presentation

The following tables summarize quantitative data related to the BCAS model and GV-971 treatment.

Table 1: Pathological and Behavioral Outcomes in the BCAS Mouse Model

ParameterTypical Time Point (Post-Surgery)Expected Outcome in BCAS vs. ShamAssessment Method
Cerebral Blood Flow 21-28 daysSignificant reductionLaser Speckle Flowmetry
Cognitive Function 21-28 daysImpairment in spatial learning & memoryMorris Water Maze, Y-Maze
White Matter Lesions 28 daysIncreased white matter damageLuxol Fast Blue staining, Immunohistochemistry for Myelin Basic Protein
Neuroinflammation 28 daysIncreased activation of microglia & astrocytesImmunohistochemistry (Iba1, GFAP)
Neuronal Loss 28+ daysSignificant neuronal loss in hippocampus (CA1)Nissl Staining, NeuN Immunohistochemistry

Table 2: Summary of GV-971 Administration in Animal Models of Neurodegeneration

Animal ModelDosage (mg/kg/day)Duration of TreatmentKey FindingsReference
5XFAD Mice (AD) 1002 monthsReduced cerebral amyloidosis (male mice), altered gut microbiota, dampened microglia activation.[9]
APPPS1-21 Mice (AD) 40, 80, 1604 weeksReduced cerebral amyloidosis (male mice), altered gut microbiota.[9]
APP/PS1 Mice (AD) Not specifiedNot specifiedRestored gut microbial profile, lessened brain immune cell infiltration and inflammation, reduced Aβ burden and tau hyperphosphorylation.[2]

Section 3: Visualizations

Experimental Workflow Diagram

G cluster_model Vascular Dementia Model Induction cluster_treatment Therapeutic Intervention cluster_analysis Outcome Assessment A Anesthesia & Surgical Prep B Midline Cervical Incision A->B C Isolate Common Carotid Arteries B->C D Place Microcoils (BCAS Group) C->D E Suture & Post-Op Care D->E F Recovery Period (e.g., 1 week) E->F Wait G Daily Oral Gavage with GV-971 or Vehicle F->G H Treatment Period (e.g., 4-8 weeks) G->H I Behavioral Testing (e.g., Morris Water Maze) H->I Proceed to J Tissue Collection & Histology I->J K Biochemical Analysis (e.g., Microbiome, Cytokines) J->K

Caption: Experimental workflow for BCAS model induction and GV-971 treatment.

Proposed Signaling Pathway of GV-971

G cluster_gut Gut Lumen cluster_brain Brain GV971 Oral GV-971 Microbiota Reconstituted Gut Microbiota GV971->Microbiota Modulates Dysbiosis Gut Dysbiosis Metabolites Pro-inflammatory Metabolites (e.g., Phenylalanine) Dysbiosis->Metabolites Produces Microbiota->Metabolites Reduces Cognition Improved Cognition & Neuroprotection Microbiota->Cognition Indirectly Promotes Immune Peripheral Th1 Immune Cells Metabolites->Immune Promotes Differentiation BBB Blood-Brain Barrier Microglia Microglia Activation (Neuroinflammation) BBB->Microglia Triggers Microglia->Cognition Impairs Immune->BBB Infiltration

Caption: GV-971's proposed mechanism via the gut-brain axis.

References

Preparing Stable Aqueous Solutions of D-Trimannuronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stable aqueous solutions of D-Trimannuronic acid. This compound is an alginate oligosaccharide with demonstrated biological activity, including the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion from macrophage cell lines[1][2][3][4][5]. Its potential applications in research areas such as pain and vascular dementia are currently being investigated[1][2][3][4]. Proper preparation and storage of aqueous solutions of this compound are critical for obtaining reproducible experimental results.

Application Notes

This compound is a hydrophilic oligosaccharide. While generally soluble in aqueous solutions, its stability can be influenced by factors such as pH, temperature, and storage duration. Based on available data for similar uronic acids and general practices for oligosaccharides, the following should be considered:

  • pH: The stability of glycosidic bonds is pH-dependent. Acidic conditions can lead to hydrolysis, while strongly alkaline conditions can cause degradation. It is advisable to maintain solutions at a neutral or slightly acidic pH (e.g., pH 6.0-7.5) for optimal stability.

  • Temperature: Elevated temperatures can accelerate the degradation of oligosaccharides. Therefore, solutions should be prepared using cold, sterile buffers and stored at low temperatures. For short-term use, 2-8°C is acceptable, but for long-term storage, freezing at -20°C or -80°C is recommended[2][6].

  • Enzymatic Degradation: Solutions should be prepared under sterile conditions to prevent microbial growth and subsequent enzymatic degradation of the oligosaccharide. The use of sterile, nuclease-free water and filtration through a 0.22 µm filter is highly recommended.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Storage of Solid Store at -20°CProtect from moisture.
Short-Term Solution Storage Store at -20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles[2][6].
Long-Term Solution Storage Store at -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles[2][6].
Working Concentration To be determined empirically based on experimental needs.A starting concentration of 1-10 mg/mL can be attempted.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in a sterile aqueous buffer.

Materials:

  • This compound (solid)

  • Sterile, nuclease-free water or a suitable sterile buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile, conical microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound. For a 10 mg/mL solution, weigh 10 mg of the solid.

  • Dissolution: a. Transfer the weighed this compound to a sterile conical microcentrifuge tube. b. Add the appropriate volume of sterile, cold (4°C) water or buffer to achieve the desired concentration (e.g., 1 mL for a 10 mg/mL solution). c. Vortex the tube for 30-60 seconds to initiate dissolution.

  • Aiding Solubility (if necessary): a. If the compound does not fully dissolve, warm the tube to 37°C for a short period (5-10 minutes)[2][6]. b. Following warming, place the tube in an ultrasonic water bath for 5-15 minutes to facilitate dissolution[2][6]. c. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization: a. Draw the solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe. c. Filter the solution into a new sterile microcentrifuge tube. This step will remove any undissolved micro-particulates and ensure sterility.

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to degradation. b. For short-term storage, store the aliquots at -20°C for up to one month[2][6]. c. For long-term storage, store the aliquots at -80°C for up to six months[2][6].

Protocol 2: Determination of Aqueous Solubility (Example)

This protocol provides a general method for empirically determining the aqueous solubility of this compound.

Materials:

  • This compound (solid)

  • Chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Thermomixer or incubator shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Supersaturated Solutions: a. Add an excess amount of this compound to a series of microcentrifuge tubes (e.g., 20 mg to 1 mL of buffer). b. Vortex thoroughly to create a suspension.

  • Equilibration: a. Place the tubes in a thermomixer or incubator shaker set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separation of Undissolved Solid: a. Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification of Soluble Fraction: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Quantify the concentration of this compound in the supernatant using a suitable analytical method. Since this compound lacks a strong chromophore, derivatization followed by spectrophotometry or the use of a refractive index detector with HPLC may be necessary.

  • Data Analysis: The concentration determined in the supernatant represents the solubility of this compound under the tested conditions.

Visualizations

Experimental Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_solubility Solubilization Aid (Optional) cluster_final Final Steps start Start equilibrate Equilibrate Solid to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Add Sterile Buffer and Vortex weigh->dissolve warm Warm to 37°C dissolve->warm If not fully dissolved filter Sterile Filter (0.22 µm) dissolve->filter If fully dissolved sonicate Ultrasonicate warm->sonicate sonicate->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTA This compound TLR Toll-like Receptor (e.g., TLR4) DTA->TLR Interaction? MyD88 MyD88 TLR->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_I NF-κB / IκB IKK->NFkB_I Phosphorylates IκB NFkB NF-κB NFkB_I->NFkB Releases NF-κB NFkB_N NF-κB NFkB->NFkB_N Translocation Gene Gene Transcription NFkB_N->Gene TNFa_mRNA TNF-α mRNA Gene->TNFa_mRNA TNF-α Secretion TNF-α Secretion TNFa_mRNA->TNF-α Secretion

References

Application Notes and Protocols: Administration of Mannuronic Acid Derivatives in Rodent Models of Pain

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the administration of D-Trimannuronic acid in mouse models of neuropathic pain. The following application notes and protocols are based on research conducted on related compounds, namely β-d-mannuronic acid (M2000) and alginate oligosaccharides (AOSs) , and provide a general framework for preclinical pain research in rodent models.

Preclinical Safety and Tolerability of β-d-mannuronic acid (M2000)

β-d-mannuronic acid, also known as M2000, has been investigated as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties.[1][2] Preclinical studies have been conducted to determine its safety profile in rodents.

Data Presentation: Acute and Subchronic Toxicity of β-d-mannuronic acid (M2000)

Study Type Animal Model Administration Route Dosage Duration Key Findings Reference
Acute ToxicityMale NMRI MiceOralFive different single doses14 daysLD50 was determined to be 4.6 g/kg.[2]
Subchronic ToxicityMale Wistar RatsOral (gavage)0, 50, 250, 1250 mg/kg/day63 consecutive daysNo mortality or abnormalities in clinical signs, body weight, organ weights, hematological, biochemical, or histopathological parameters.[2]

Experimental Protocols: Preclinical Toxicity Assessment of β-d-mannuronic acid (M2000)

a) Acute Toxicity Study in Mice [2]

  • Animals: Healthy male NMRI mice.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

  • Procedure:

    • Acclimatize animals for at least one week before the experiment.

    • Divide animals into groups and administer five different single oral doses of β-d-mannuronic acid.

    • Observe animals for clinical signs of toxicity and mortality continuously for the first four hours after administration, and then daily for 14 days.

    • Record body weight changes.

    • At the end of the observation period, perform gross necropsy.

    • Calculate the median lethal dose (LD50).

b) Subchronic Toxicity Study in Rats [2]

  • Animals: Healthy male Wistar rats.

  • Housing: As described for the acute toxicity study.

  • Procedure:

    • Acclimatize animals for at least one week.

    • Divide rats into four groups (n=6 per group): control (vehicle) and three treatment groups receiving β-d-mannuronic acid at doses of 50, 250, and 1250 mg/kg body weight.

    • Administer the test substance or vehicle orally via gavage once daily for 63 consecutive days.

    • Monitor and record mortality, clinical signs, and body weight changes throughout the study.

    • At the end of the treatment period, collect blood samples for hematological and biochemical analysis.

    • Euthanize the animals and perform a gross necropsy.

    • Collect and weigh major organs.

    • Perform histopathological examination of organs.

Analgesic Effects of Alginate Oligosaccharides (AOSs) in a Mouse Model of Gouty Arthritis

Alginate oligosaccharides, derived from alginate, have demonstrated anti-inflammatory and analgesic properties in a mouse model of gouty arthritis.[3][4]

Data Presentation: Analgesic Effects of Alginate Oligosaccharides

Compound Animal Model Administration Route Dosage Pain Model Key Findings on Pain Behavior Reference
AOS2, AOS3, AOS4Male C57BL/6J miceIntraperitoneal100 mg/kgMonosodium urate (MSU)-induced gouty arthritisAOS2 and AOS3 produced the most significant analgesia.[3][4]
AOS3Male C57BL/6J miceIntraperitoneal25, 50, 100 mg/kgMonosodium urate (MSU)-induced gouty arthritisDose-dependent ameliorative effects on nocifensive behavior and gait impairment.[3][4]

Experimental Protocols: Gouty Arthritis Pain Model and Behavioral Assessment

  • Animals: Male C57BL/6J mice.

  • Housing: Standard laboratory conditions.

  • Gouty Arthritis Induction:

    • Anesthetize mice.

    • Inject 10 µL of monosodium urate (MSU) crystal suspension (25 mg/mL in sterile saline) into the ankle joint cavity.

  • Drug Administration:

    • Administer alginate oligosaccharides (AOSs) intraperitoneally at the desired doses.

  • Behavioral Assessments:

    • Nocifensive Behavior: Measure the time spent licking and biting the affected paw.

    • Gait Analysis: Use a system like the CatWalk XT to analyze dynamic and static gait parameters.

    • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a hot plate or Hargreaves test to measure the paw withdrawal latency to a thermal stimulus.

Signaling Pathway: Proposed Mechanism of Action of AOS3 in Gouty Arthritis

AOS3_Mechanism MSU MSU Crystals ROS ROS Production MSU->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 TRPV1 TRPV1 Enhancement in DRG Neurons ROS->TRPV1 Inflammation Inflammation (e.g., IL-1β) NLRP3->Inflammation Pain Pain Inflammation->Pain TRPV1->Pain AOS3 AOS3 Nrf2 Nrf2 Activation AOS3->Nrf2 Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Antioxidant->ROS

Proposed signaling pathway of AOS3 in ameliorating gouty arthritis pain.

General Protocols for Neuropathic Pain Models in Mice

Several surgical models are commonly used to induce neuropathic pain in rodents, allowing for the investigation of pain mechanisms and the screening of potential analgesics.[5][6]

Experimental Protocols: Common Surgical Models of Neuropathic Pain

a) Spared Nerve Injury (SNI)

  • Objective: To create a model of peripheral neuropathic pain by injuring two of the three terminal branches of the sciatic nerve.

  • Procedure:

    • Anesthetize the mouse.

    • Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Isolate and ligate the common peroneal and tibial nerves with silk suture, then transect them, removing a small distal segment.

    • Take care to leave the sural nerve intact.

    • Close the muscle and skin layers.

    • Allow the animal to recover. Pain behaviors typically develop within a few days and can last for several months.

b) Chronic Constriction Injury (CCI)

  • Objective: To induce neuropathic pain through a loose constriction of the sciatic nerve.

  • Procedure:

    • Anesthetize the mouse.

    • Expose the sciatic nerve at the mid-thigh level.

    • Place 3-4 loose ligatures (e.g., chromic gut) around the nerve, proximal to the trifurcation.

    • The ligatures should be tied just tight enough to cause a slight constriction without arresting epineural blood flow.

    • Close the incision in layers.

    • Pain behaviors typically manifest within a week.

Experimental Workflow: Preclinical Testing of a Compound for Neuropathic Pain

Neuropathic_Pain_Workflow start Start baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) start->baseline surgery Neuropathic Pain Induction (e.g., SNI, CCI) baseline->surgery development Pain Development Period (e.g., 7-14 days) surgery->development post_surgery_test Post-Surgical Behavioral Testing (Confirm Neuropathy) development->post_surgery_test randomization Randomization to Treatment Groups (Vehicle, Test Compound) post_surgery_test->randomization treatment Compound Administration randomization->treatment post_treatment_test Post-Treatment Behavioral Testing treatment->post_treatment_test analysis Data Analysis and Interpretation post_treatment_test->analysis end End analysis->end

A general experimental workflow for evaluating a test compound in a mouse model of neuropathic pain.

References

Application Notes and Protocols: Assessing Cognitive Function in Rats Treated with D-Trimannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid, also referred to in literature as D-Mannuronic acid or M2000, is a novel compound with demonstrated anti-inflammatory, immunosuppressive, and antioxidant properties.[1][2] Recent studies have highlighted its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. These application notes provide a comprehensive overview of the methodologies used to assess the impact of this compound on cognitive function in rat models of Alzheimer's disease, induced by amyloid-β (Aβ). The protocols detailed below, alongside data presentation and pathway visualizations, offer a framework for researchers investigating the therapeutic potential of this compound.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from studies evaluating the effects of this compound on cognitive performance and key biomarkers in an Aβ-induced Alzheimer's disease rat model.

Table 1: Cognitive Performance in the Morris Water Maze

GroupTreatmentMean Escape Latency (s)Mean Time in Target Quadrant (s)
ControlSham Operation~20~25
Aβ-TreatedVehicle~55~12
Aβ + M2000This compound~25~22

Data are approximated from graphical representations in Nik Azm et al. (2017) for illustrative purposes.

Table 2: Biomarkers of Apoptosis and Oxidative Stress

GroupTreatmentRelative Procaspase-3 LevelRelative Bax/Bcl2 RatioRelative p53 LevelRelative SOD ActivityRelative MDA Level
ControlSham OperationBaselineBaselineBaselineBaselineBaseline
Aβ-TreatedVehicleDecreasedIncreasedIncreasedIncreasedIncreased
Aβ + M2000This compoundNormalizedDecreasedDecreasedDecreasedDecreased

Qualitative summary based on Western blot and activity assays from Nik Azm et al. (2017).

Experimental Protocols

Animal Model: Amyloid-β Induced Alzheimer's Disease in Rats

This protocol describes the induction of an Alzheimer's-like pathology in rats, which serves as a model to test the efficacy of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Amyloid-β 1-42 peptide

  • Sterile saline

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Anesthetize the rats according to approved institutional animal care protocols.

  • Secure the rat in a stereotaxic apparatus.

  • Expose the skull and identify the coordinates for the hippocampus (e.g., anteroposterior: -3.8 mm, mediolateral: ±2.2 mm, dorsoventral: -2.8 mm from bregma).

  • Drill a small burr hole at the identified coordinates.

  • Slowly inject Aβ 1-42 (e.g., 5 µg in 2 µL of sterile saline) into the hippocampus using a Hamilton syringe.

  • Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.

  • Suture the incision and provide post-operative care, including analgesics.

  • Allow the animals to recover for a period (e.g., 2-3 weeks) to allow for the development of pathology before commencing treatment.

This compound Administration

Materials:

  • This compound (M2000)

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • Prepare the this compound solution at the desired concentration.

  • Administer the solution or vehicle to the respective groups of rats via oral gavage. A typical dosage might be in the range of 10-50 mg/kg/day.

  • Continue the administration for the duration of the study (e.g., 4-6 weeks).

Cognitive Assessment: Morris Water Maze (MWM)

The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.[3]

Materials:

  • A large circular pool (e.g., 1.5-2 m in diameter) filled with water.

  • An escape platform submerged 1-2 cm below the water surface.

  • Non-toxic white paint or milk powder to make the water opaque.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

Acquisition Phase (Spatial Learning):

  • Divide the pool into four imaginary quadrants. Place the escape platform in the center of one quadrant (the target quadrant).

  • For 4-5 consecutive days, conduct 4 trials per day for each rat.

  • In each trial, gently place the rat into the water facing the pool wall at one of the four starting positions (in a quasi-random order).

  • Allow the rat to swim freely for a set time (e.g., 60-90 seconds) to find the submerged platform.

  • Record the escape latency (time to find the platform) and the path taken using the video tracking system.

  • If the rat fails to find the platform within the allotted time, guide it to the platform and allow it to remain there for 15-30 seconds.

  • Remove the rat from the pool, dry it, and return it to its home cage until the next trial.

Probe Trial (Memory Retention):

  • 24 hours after the last acquisition trial, remove the escape platform from the pool.

  • Place the rat in the pool at a novel starting position.

  • Allow the rat to swim freely for 60 seconds.

  • Record the time spent in the target quadrant where the platform was previously located. A preference for the target quadrant indicates good spatial memory.

Biochemical Analysis: Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins related to apoptosis and oxidative stress in hippocampal tissue.

Materials:

  • Hippocampal tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-procaspase-3, anti-Bax, anti-Bcl2, anti-p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Dissect the hippocampus from the rat brains and homogenize in lysis buffer.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again thoroughly with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis A Rat Cohorts B Stereotaxic Injection of Amyloid-β A->B C Oral Administration of this compound B->C D Vehicle Control Administration B->D E Morris Water Maze (Cognitive Testing) C->E D->E F Tissue Collection (Hippocampus) E->F G Western Blot (Apoptosis Markers) F->G H Biochemical Assays (Oxidative Stress) F->H I Statistical Analysis G->I H->I

Experimental workflow for assessing this compound efficacy.
Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound in the context of amyloid-β pathology are linked to its ability to mitigate apoptosis and oxidative stress.

Apoptosis Signaling Pathway

Amyloid-β exposure triggers apoptotic pathways, leading to neuronal cell death. This compound has been shown to counteract these effects by normalizing the levels of key apoptotic regulators.[1][2]

G cluster_apoptosis Apoptotic Cascade AB Amyloid-β p53 p53 AB->p53 Upregulates BaxBcl2 Bax/Bcl2 Ratio AB->BaxBcl2 Increases M2000 This compound M2000->p53 Inhibits M2000->BaxBcl2 Decreases Procaspase3 Procaspase-3 M2000->Procaspase3 Normalizes p53->BaxBcl2 BaxBcl2->Procaspase3 Promotes Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

This compound's modulation of the apoptotic pathway.

Oxidative Stress Pathway

Amyloid-β induces oxidative stress, a key factor in neurodegeneration. This compound exhibits antioxidant properties, helping to restore cellular redox balance.[1]

G cluster_stress Oxidative Stress Cascade AB Amyloid-β ROS Reactive Oxygen Species (ROS) AB->ROS Increases M2000 This compound M2000->ROS Reduces SOD Superoxide Dismutase (SOD) M2000->SOD Reduces Overexpression MDA Malondialdehyde (MDA) M2000->MDA Reduces ROS->SOD Induces (Compensatory) ROS->MDA Causes Lipid Peroxidation SOD->ROS Scavenges OxidativeDamage Neuronal Oxidative Damage MDA->OxidativeDamage

This compound's effect on oxidative stress markers.

References

Application Notes and Protocols: Quantitative Analysis of D-Trimannuronic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid, an alginate oligosaccharide derived from seaweed, has garnered interest in biomedical research for its potential therapeutic properties, including the induction of tumor necrosis factor-alpha (TNF-α) secretion.[1] To facilitate further investigation into its pharmacokinetics, efficacy, and mechanism of action, robust and reliable methods for its quantification in biological matrices are essential. This document provides detailed protocols for the quantitative analysis of this compound in biological samples, such as plasma and tissue homogenates, using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established principles for the analysis of similar polar organic compounds.

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol outlines the extraction of this compound from plasma samples.

Materials:

  • Biological plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound like Citric acid-D4)[2]

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike with 10 µL of the internal standard solution at a known concentration.

  • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system (e.g., Agilent 1260 Infinity HPLC)[2]

  • Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 4500 MS/MS)[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant ZIC-HILIC)[3]

Chromatographic Conditions:

  • Column: SeQuant ZIC-HILIC (100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5[3]

  • Mobile Phase B: Acetonitrile[3]

  • Flow Rate: 0.4 mL/min[3]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 90% B

    • 7-10 min: 90% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[3][4]

  • Multiple Reaction Monitoring (MRM) Transitions: (Hypothetical values for this compound and a potential internal standard are provided. These would need to be optimized empirically.)

    • This compound: Q1 m/z 527.1 -> Q3 m/z 175.0

    • Internal Standard (e.g., Isotope-labeled this compound): Q1 m/z 530.1 -> Q3 m/z 178.0

  • Capillary Voltage: 3.0 kV[3]

  • Drying Gas Temperature: 300°C[3]

  • Drying Gas Flow: 10 L/min[3]

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920
Linearity (R²) 0.998

Table 2: Quantification of this compound in Plasma Samples

Sample IDPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)%CV (n=3)
Control PlasmaNot Detected< 1.0N/A
Post-dose 1 hr2.365198.44.2
Post-dose 4 hr0.85471.65.1
Post-dose 8 hr0.23119.46.8

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HILIC-HPLC Separation supernatant->hplc msms Tandem MS/MS Detection (MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant report Report Results quant->report

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cellular Response DTA This compound Receptor Toll-like Receptor (TLR)? DTA->Receptor Macrophage Macrophage Signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling TNFa TNF-α Secretion Signaling->TNFa

Caption: Proposed signaling pathway for this compound-induced TNF-α secretion.

References

Application Notes and Protocols for Cell Viability Assays in D-Trimannuronic Acid Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Trimannuronic acid, an oligosaccharide derived from alginate, is a subject of growing interest in biomedical research for its potential therapeutic properties. Assessing the cytotoxic profile of this compound is a critical step in its preclinical evaluation. These application notes provide a comprehensive guide to selecting and performing appropriate cell viability assays to determine the cytotoxic effects of this compound on various cell lines. The following sections detail the principles of recommended assays, step-by-step protocols, and data interpretation guidelines.

Data Presentation: Summary of Cytotoxic Effects

While specific IC50 values for this compound are not extensively reported in the public domain, the available literature on related mannuronic acid compounds suggests a low cytotoxic potential. The following table summarizes the known effects of this compound and its monomeric precursor on cell viability.

CompoundCell LineAssayConcentrationObserved EffectReference
β-D-mannuronic acidHEK293Not specifiedNot specifiedNo evidence of cytotoxicity[1]
β-D-mannuronic acidPC3MTT Assay≤ 200 µg/mlNo cytotoxic effect observed
Mannuronate OligomersMononuclear CellsNot specified500 µg/mLLess potent activators than guluronate oligomers

Recommended Cell Viability Assays

The choice of a cell viability assay depends on the specific research question, the cell type, and the potential mechanism of action of the test compound. For this compound, a charged oligosaccharide, it is crucial to select assays that are not prone to interference from the compound itself. A multi-assay approach is recommended to obtain a comprehensive cytotoxicity profile.

Here, we detail the protocols for four widely used and robust cell viability assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of cells.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: A second-generation tetrazolium salt assay with a water-soluble formazan product.

  • WST-1 (Water Soluble Tetrazolium Salt-1) Assay: A highly sensitive tetrazolium salt-based assay.

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: Measures the release of the cytoplasmic enzyme LDH from damaged cells.

Experimental Protocols

MTT Assay Protocol

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

XTT Assay Protocol

The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • XTT Reagent Preparation:

    • Shortly before use, prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation:

    • After the compound treatment period, add 50 µL of the prepared XTT reaction solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.

  • Absorbance Measurement:

    • Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

WST-1 Assay Protocol

The WST-1 assay is a sensitive colorimetric assay that produces a water-soluble formazan dye upon reduction by viable cells.

Materials:

  • WST-1 reagent

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • WST-1 Addition and Incubation:

    • After the treatment period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 0.5-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cell type and density.

  • Absorbance Measurement:

    • Shake the plate for 1 minute before reading.

    • Measure the absorbance at 420-480 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.

LDH Cytotoxicity Assay Protocol

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[4][5][6]

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol. Include wells for "maximum LDH release" (positive control) and "spontaneous LDH release" (untreated cells).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • To the "maximum LDH release" wells, add 10 µL of lysis buffer 45 minutes before centrifugation.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound using a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilutions treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment assay_proc Perform Cell Viability Assay (MTT, XTT, WST-1, or LDH) treatment->assay_proc readout Measure Absorbance/ Fluorescence assay_proc->readout calculation Calculate % Viability/ % Cytotoxicity readout->calculation ic50 Determine IC50 (if applicable) calculation->ic50

Caption: General workflow for cytotoxicity testing.

Potential Signaling Pathway Modulation

This compound and related mannuronic acid compounds have been shown to modulate Toll-like Receptor (TLR) signaling. Specifically, they may act as antagonists for TLR2 and TLR4. The diagram below illustrates this proposed mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 TLR4 TLR4/MD2 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes DTA D-Trimannuronic Acid DTA->TLR2 DTA->TLR4 Antagonism LPS LPS LPS->TLR4 LTA LTA LTA->TLR2

Caption: Proposed antagonistic action on TLR signaling.

References

Troubleshooting & Optimization

issues with D-Trimannuronic acid solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Trimannuronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to solubility and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is an alginate oligosaccharide, typically extracted from seaweed.[1] Its primary known biological activity is the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion by macrophage cell lines, such as murine RAW 264.7 cells.[1]

Q2: I am observing precipitation when I add this compound to my cell culture medium. What is causing this?

A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors, including low solubility in aqueous solutions at neutral pH, high concentration, or interactions with components in the medium. It is crucial to ensure the compound is fully dissolved before adding it to your final culture volume.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For compounds with low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. After dissolving the this compound in DMSO, it can be further diluted in the cell culture medium to the final working concentration.

Q4: Are there any physical methods to improve the solubility of this compound?

A4: Yes, to enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath to aid in the dissolution process.[1]

Q5: What is the likely signaling pathway through which this compound induces TNF-α production?

A5: Oligosaccharides like this compound are known to be recognized by Pattern Recognition Receptors (PRRs) on immune cells. The induction of TNF-α by this compound in macrophages is likely mediated through the Toll-like Receptor (TLR) signaling pathway. Upon recognition by a TLR (e.g., TLR2/TLR4), a signaling cascade is initiated through the adaptor protein MyD88, leading to the activation of IRAK1 and TRAF6, and ultimately the activation of the transcription factor NF-κB, which drives the expression of the TNF-α gene.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to address solubility challenges with this compound in your cell culture experiments.

Issue Potential Cause Troubleshooting Steps
Precipitation upon addition to media Low aqueous solubility of this compound.1. Prepare a high-concentration stock solution in 100% sterile DMSO. 2. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. 3. When diluting, add the this compound/DMSO stock solution to the pre-warmed cell culture medium while gently vortexing to ensure rapid and thorough mixing.
Incomplete dissolution of powder Insufficient energy to break down the solid-state compound.1. After adding the solvent to the this compound powder, gently warm the tube to 37°C. 2. Place the tube in an ultrasonic water bath for short intervals until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
Cloudy or turbid cell culture medium Formation of insoluble complexes with media components.1. Ensure that the final concentration of DMSO in your cell culture is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cell toxicity. 2. Prepare the this compound solution fresh before each experiment. 3. Consider using a serum-free medium for the initial dissolution and dilution steps, as serum proteins can sometimes interact with the compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 546.39 g/mol )

  • Sterile, anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 5.46 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.

  • Following incubation, sonicate the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Induction of TNF-α in RAW 264.7 Macrophages

This protocol provides a general procedure for stimulating RAW 264.7 macrophage cells with this compound to induce TNF-α production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM/F-12 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for murine TNF-α

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM/F-12 medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

  • Cell Treatment:

    • The next day, prepare serial dilutions of the this compound stock solution in complete DMEM/F-12 medium to achieve final desired concentrations (e.g., 1, 10, 50, 100 µM). Remember to include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time course (e.g., 6, 12, 24 hours) at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants for TNF-α analysis.

  • TNF-α Measurement:

    • Quantify the concentration of TNF-α in the collected supernatants using a commercially available murine TNF-α ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed Toll-like Receptor (TLR) signaling pathway for this compound-induced TNF-α production in macrophages.

D_Trimannuronic_Acid_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR TLR This compound->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK1 IRAK1 MyD88->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates IKK IKK TRAF6->IKK Activates IκB IκB IKK->IκB Phosphorylates for degradation IκB-NF-κB IκB NF-κB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates IκB-NF-κB->NF-κB Releases TNF-α Gene TNF-α Gene NF-κB_nuc->TNF-α Gene Induces Transcription TNF-α mRNA TNF-α mRNA TNF-α Gene->TNF-α mRNA TNF-α Protein TNF-α Protein TNF-α mRNA->TNF-α Protein Translation Secretion Secretion TNF-α Protein->Secretion

Caption: Proposed TLR signaling pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for investigating the effect of this compound on TNF-α production in macrophage cell lines.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed RAW 264.7 Cells (96-well plate) seed_cells->treat_cells incubate Incubate (e.g., 6, 12, 24h) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa Measure TNF-α (ELISA) collect_supernatant->elisa analyze_data Analyze Data elisa->analyze_data

Caption: Workflow for TNF-α induction experiment.

Troubleshooting Logic

This diagram illustrates a logical approach to troubleshooting solubility issues with this compound.

Troubleshooting_Logic start Start: Solubility Issue check_stock Is Stock Solution Clear? start->check_stock prepare_stock Prepare Fresh Stock in 100% DMSO check_stock->prepare_stock No check_dilution Precipitation on Dilution? check_stock->check_dilution Yes heat_sonicate Heat (37°C) & Sonicate prepare_stock->heat_sonicate heat_sonicate->check_stock dilution_technique Add Stock to Warmed Media with Vortexing check_dilution->dilution_technique Yes success Solubility Achieved check_dilution->success No check_dmso Ensure Final DMSO Concentration is Low (≤0.1%) dilution_technique->check_dmso failure Issue Persists: Contact Technical Support check_dmso->failure

Caption: Logic for troubleshooting this compound solubility.

References

Technical Support Center: Improving Reproducibility of D-Trimannuronic Acid In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of in vitro experiments using D-Trimannuronic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro biological activity?

A1: this compound is an alginate oligosaccharide, typically extracted from seaweed. Its primary reported in vitro biological activity is the induction of Tumor Necrosis Factor-alpha (TNF-α) secretion in macrophage cell lines, such as murine RAW 264.7 cells.[1][2] This activity makes it a compound of interest for research in pain and vascular dementia.[1][2]

Q2: How should I prepare a stock solution of this compound for cell culture experiments?

A2: To prepare a stock solution of this compound, it is recommended to dissolve the powder in a sterile, aqueous buffer such as phosphate-buffered saline (PBS) or cell culture medium. Given its acidic nature, ensure the final pH of the stock solution is adjusted to a physiological range (typically 7.2-7.4) to avoid stressing the cells. A common practice for similar compounds is to prepare a 1 mg/mL stock solution and then dilute it to the desired working concentration in the cell culture medium.[3] For this compound with a molecular weight of 546.39 g/mol , a 1 mM stock solution can be made by dissolving 1 mg in 1.83 mL of solvent.[4] It is advisable to filter-sterilize the stock solution through a 0.22 µm filter before adding it to your cell cultures.

Q3: What are the expected morphological changes in macrophages upon treatment with this compound?

A3: Upon activation, macrophages can undergo morphological changes. While specific literature on this compound-induced morphological changes is limited, activation of macrophages by other agents like LPS or hyaluronic acid can cause them to become larger and more spread out.[5] Researchers should monitor for signs of cell stress or death, such as rounding and detachment from the culture surface, which could indicate a cytotoxic effect at the concentration used.

Q4: What is the likely signaling pathway activated by this compound in macrophages?

A4: Evidence from related mannuronic acid compounds strongly suggests that this compound likely interacts with Toll-like Receptors (TLRs), specifically TLR4 and potentially TLR2.[6][7] The signaling cascade is thought to proceed through the MyD88-dependent pathway, leading to the activation of downstream transcription factors like NF-κB, which in turn upregulate the expression and secretion of pro-inflammatory cytokines such as TNF-α.[6]

Troubleshooting Guides

Issue 1: High Variability in TNF-α Secretion Between Replicates
  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells to prevent cell settling.[8]

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation.

  • Possible Cause: Inaccurate pipetting of this compound.

    • Solution: Calibrate pipettes regularly. Pre-wet the pipette tip before aspirating the this compound solution. Ensure the tip is submerged to the correct depth and dispense slowly and consistently.

Issue 2: Low or No TNF-α Induction
  • Possible Cause: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on studies with similar alginate oligosaccharides, a concentration range of 10-1000 µg/mL can be a starting point.[9]

  • Possible Cause: Degraded this compound.

    • Solution: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

  • Possible Cause: Low cell viability or passage number issues.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before treatment. Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.

Issue 3: Inconsistent Cell Viability Assay Results
  • Possible Cause: Interference of this compound with the assay reagents.

    • Solution: Run a control with this compound in cell-free media to check for any direct interaction with the assay components (e.g., MTT, XTT, or CCK-8 reagents).

  • Possible Cause: Uneven cell metabolism across the plate.

    • Solution: Allow the plates to sit at room temperature for 15-20 minutes on a level surface after seeding to ensure even cell distribution before placing them in the incubator.

  • Possible Cause: pH changes in the culture medium due to the acidic nature of the oligosaccharide.

    • Solution: Buffer the cell culture medium appropriately and check the pH after adding the this compound solution. Ensure the final pH remains within the optimal range for your cells.

Data Presentation

Table 1: Preparation of this compound Stock Solutions

Desired Stock ConcentrationMass of this compound (MW: 546.39 g/mol )Volume of Solvent
1 mg/mL1 mg1 mL
10 mg/mL10 mg1 mL
1 mM0.546 mg1 mL
10 mM5.46 mg1 mL

Table 2: Example Dose-Response Data for Alginate Oligosaccharide-Induced TNF-α Secretion in RAW 264.7 Cells (Adapted from related studies)

Concentration of Alginate Oligosaccharide (µg/mL)Mean TNF-α Secretion (pg/mL)Standard Deviation
0 (Control)50± 15
10250± 45
50800± 120
1001500± 250
5002200± 350
10002100± 320

Note: This data is illustrative and based on typical results for alginate oligosaccharides. Actual results with this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro TNF-α Induction in RAW 264.7 Macrophages
  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of this compound in complete culture medium from a sterile stock solution. Recommended starting concentrations range from 10 µg/mL to 1000 µg/mL.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the this compound working solutions to the respective wells.

    • Include a vehicle control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant for TNF-α quantification using a commercial ELISA kit, following the manufacturer's instructions.[10]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment:

    • Follow steps 1-3 of the TNF-α induction protocol.

  • MTT Reagent Addition:

    • After the treatment incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing the MTT reagent.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well.

    • Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

D_Trimannuronic_Acid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus D_Trimannuronic_Acid This compound TLR4 TLR4 D_Trimannuronic_Acid->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB Nucleus Nucleus NF_kappaB->Nucleus Translocation TNF_alpha_gene TNF-α Gene Transcription TNF_alpha_protein TNF-α Protein (Secretion) TNF_alpha_gene->TNF_alpha_protein Translation

Caption: Proposed TLR4 signaling pathway for this compound-induced TNF-α production.

Experimental_Workflow_TNF_alpha_Induction Seed_Cells Seed RAW 264.7 Cells (5x10^4 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Treatment Prepare this compound Working Solutions Prepare_Treatment->Treat_Cells Incubate_18_24h Incubate 18-24h Treat_Cells->Incubate_18_24h Collect_Supernatant Collect Supernatant Incubate_18_24h->Collect_Supernatant ELISA Quantify TNF-α (ELISA) Collect_Supernatant->ELISA Analyze_Data Analyze Data ELISA->Analyze_Data

Caption: Experimental workflow for TNF-α induction by this compound.

Troubleshooting_Logic Start Inconsistent Results Check_Seeding Check Cell Seeding Consistency Start->Check_Seeding Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Reagents Assess Reagent Stability Start->Check_Reagents Check_Cell_Health Evaluate Cell Health & Passage Number Start->Check_Cell_Health Mitigate_Edge_Effects Mitigate Plate Edge Effects Check_Seeding->Mitigate_Edge_Effects Optimize_Concentration Perform Dose-Response Experiment Check_Pipetting->Optimize_Concentration Solution_Found Reproducible Results Check_Reagents->Solution_Found Check_Cell_Health->Solution_Found Optimize_Concentration->Solution_Found Mitigate_Edge_Effects->Solution_Found

Caption: Logical troubleshooting workflow for inconsistent in vitro results.

References

Technical Support Center: D-Trimannuronic Acid and TNF-α Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low Tumor Necrosis Factor-alpha (TNF-α) induction with D-Trimannuronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce TNF-α?

This compound is an alginate oligomer, a carbohydrate derived from seaweed.[1][2] It is a trimer of mannuronic acid with the chemical formula C₁₈H₂₆O₁₉ and a molecular weight of 546.39.[1] this compound can stimulate macrophages, such as the murine macrophage cell line RAW264.7, to secrete TNF-α.[1][2] The induction of TNF-α by alginate oligosaccharides is dependent on their structure, particularly the presence of an unsaturated bond at the non-reducing end, which is typically a result of enzymatic preparation.[3][4]

Q2: What is the proposed signaling pathway for this compound-induced TNF-α production?

Studies on alginate oligosaccharides suggest that they activate macrophages through pattern recognition receptors, specifically Toll-like receptor 2 (TLR2) and TLR4.[3] This interaction initiates downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are key pathways in the induction of pro-inflammatory cytokines like TNF-α.[5][6][7]

Q3: I am observing lower than expected TNF-α induction. What are the initial checks I should perform?

Initial troubleshooting should focus on the following:

  • Reagent Integrity: Confirm the proper storage of this compound, which is typically at -20°C.[2] Ensure it has been handled correctly to avoid degradation.

  • Cell Health: Verify the viability and health of your macrophage cell line. Pay close attention to the passage number, as high-passage cells can exhibit altered responses to stimuli.[8][9]

  • Experimental Parameters: Double-check the concentration of this compound used, the incubation time, and the cell seeding density to ensure they are within the optimal range.

Troubleshooting Guide

Problem 1: Low or No TNF-α Induction

If you are experiencing low or no TNF-α induction after stimulating your cells with this compound, consider the following potential causes and solutions.

Potential Cause 1: this compound Integrity and Activity

The purity, structure, and storage of this compound are critical for its activity.

Troubleshooting Step Recommendation Rationale
Verify Compound Structure Confirm that the this compound used has an unsaturated end-structure, which is crucial for its TNF-α inducing activity.[3] Saturated forms, often produced by acid hydrolysis, have significantly lower activity.[3][4]The unsaturated bond is a key structural feature recognized by macrophage receptors.
Check Storage and Handling Ensure this compound has been stored at -20°C as recommended.[2] Avoid multiple freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.Improper storage can lead to degradation of the compound, reducing its biological activity.
Purity Assessment If possible, verify the purity of your this compound. Contaminants could inhibit cellular responses.Impurities may interfere with the signaling pathway or be cytotoxic.
Positive Control Include a well-characterized positive control for TNF-α induction, such as Lipopolysaccharide (LPS), in your experiments.This will help determine if the issue lies with the this compound or the experimental system (cells, reagents, etc.).

Potential Cause 2: Suboptimal Cell Culture Conditions

The state of your cells at the time of stimulation is a major factor in their responsiveness.

Troubleshooting Step Recommendation Rationale
Cell Line and Passage Number Use a responsive macrophage cell line, such as RAW264.7.[3][10] It is recommended to use cells at a low passage number, as high-passage cells can have diminished responses to stimuli.[8][9][11][12]Continuous passaging can lead to genetic drift and altered cellular phenotypes.[8]
Cell Seeding Density Optimize the cell seeding density. For RAW264.7 cells in a 96-well plate, a density of 1.5 x 10⁵ to 5 x 10⁵ cells/well is a common starting point.[13][14][15]Cell density can affect cell-to-cell communication and the overall cytokine production.[5]
Cell Confluency Ensure cells are in a healthy, sub-confluent state (around 70-80%) at the time of stimulation.[14]Overly confluent or sparse cultures may not respond optimally to stimuli.
Serum Effects Be aware that components in fetal bovine serum (FBS) can sometimes interfere with cell stimulation. Consider reducing the serum concentration during the stimulation period, but ensure cell viability is maintained.Serum contains various factors that can modulate immune responses.

Potential Cause 3: Inadequate Experimental Protocol

The specifics of your experimental protocol can greatly influence the outcome.

Troubleshooting Step Recommendation Rationale
Concentration of this compound Perform a dose-response experiment to determine the optimal concentration. Based on studies with similar alginate oligosaccharides, a range of 10-1000 µg/mL can be a starting point.[4]The effect of this compound on TNF-α induction is likely to be dose-dependent.
Incubation Time Conduct a time-course experiment to identify the peak of TNF-α production. For macrophage stimulation, TNF-α levels often peak between 4 to 24 hours post-stimulation.[16][17]The kinetics of cytokine production can vary depending on the stimulus and cell type.
Media and Reagents Ensure all media and reagents are fresh and free of contamination.Contaminants can either inhibit or non-specifically activate cells, leading to unreliable results.
Problem 2: High Variability in TNF-α Measurements

High variability between replicate wells or experiments can obscure genuine results.

Troubleshooting Step Recommendation Rationale
Inconsistent Cell Seeding Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.Uneven cell numbers will lead to variable cytokine production.
Edge Effects in Plates To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with sterile media/PBS.Wells on the edge of a plate are more prone to evaporation, which can affect cell health and concentration of reagents.
ELISA Technique Standardize your ELISA procedure, including washing steps, incubation times, and reagent preparation. Be mindful of potential interference from serum components.[18][19][20]A consistent and optimized ELISA protocol is crucial for reproducible results. Some serum components can cross-react in immunoassays.[19]
Sample Handling After the stimulation period, centrifuge the cell culture plates to pellet any cells or debris before collecting the supernatant for TNF-α analysis. Store supernatants at -80°C if not analyzed immediately.Cell debris can interfere with the ELISA. Freeze-thaw cycles of supernatants should be avoided.

Experimental Protocols

Protocol 1: Stimulation of RAW264.7 Macrophages with this compound

This protocol provides a general guideline for stimulating RAW264.7 cells to produce TNF-α. Optimization of concentrations and incubation times is recommended.

Materials:

  • RAW264.7 cells (low passage)

  • Complete DMEM (with 10% FBS, penicillin/streptomycin)

  • This compound

  • Lipopolysaccharide (LPS) (positive control)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours to allow cells to adhere and reach approximately 70-80% confluency.

  • Preparation of Stimulants:

    • Prepare a stock solution of this compound in sterile PBS or cell culture medium. Further dilute to desired concentrations (e.g., a range of 10, 50, 100, 500, 1000 µg/mL).

    • Prepare a working solution of LPS (e.g., 100 ng/mL) as a positive control.

    • Include a vehicle control (the solvent used for this compound).

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions, LPS solution, or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 4, 8, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell monolayer.

  • TNF-α Quantification: Analyze the TNF-α concentration in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: TNF-α Quantification by ELISA

Follow the protocol provided with your specific TNF-α ELISA kit. General steps are outlined below.

Materials:

  • TNF-α ELISA kit (including capture antibody, detection antibody, standard, substrate, and stop solution)

  • Wash buffer

  • Cell culture supernatants

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add your standards and samples (supernatants) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the substrate solution and incubate until color develops (typically 15-20 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the TNF-α concentration in your samples based on the standard curve.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR2 TLR2 This compound->TLR2 TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFκB_IκB NF-κB-IκB IKK_complex->NFκB_IκB phosphorylates IκB IκB IκB NFκB_IκB->IκB degrades NFκB NF-κB NFκB_IκB->NFκB releases NFκB_n NF-κB NFκB->NFκB_n TNF_gene TNF-α Gene NFκB_n->TNF_gene activates transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (secreted) TNF_mRNA->TNF_protein

Caption: Proposed signaling pathway for this compound-induced TNF-α production in macrophages.

Experimental Workflow

G cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis start Start: Culture RAW264.7 cells seed Seed cells in 96-well plate start->seed incubate_adhere Incubate 12-24h for adherence seed->incubate_adhere add_stim Add stimulants to cells incubate_adhere->add_stim prepare_stim Prepare this compound dilutions prepare_stim->add_stim incubate_stim Incubate for desired time (4-24h) add_stim->incubate_stim collect_supernatant Collect supernatant incubate_stim->collect_supernatant run_elisa Perform TNF-α ELISA collect_supernatant->run_elisa analyze_data Analyze data and calculate concentrations run_elisa->analyze_data

Caption: Experimental workflow for TNF-α induction and measurement.

References

quality control parameters for synthetic D-Trimannuronic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific quality control (QC) parameters for synthetic D-Trimannuronic acid are not extensively documented in publicly available literature. The following guidance is based on established best practices for the quality control of synthetic oligosaccharides and related uronic acid oligomers. These recommendations are intended to assist researchers in developing a robust QC strategy.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for synthetic this compound?

A1: The critical quality attributes for synthetic this compound include its identity, purity, structure, and stability. It is essential to confirm that the synthesized product is indeed this compound and to quantify any impurities, which may include isomers, incompletely synthesized oligomers, or residual reagents from the synthesis process.

Q2: Which analytical techniques are most suitable for characterizing synthetic this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of synthetic this compound. High-Performance Liquid Chromatography (HPLC) is valuable for purity assessment, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the molecular weight and detailed structure.

Q3: How should I assess the purity of my synthetic this compound?

A3: Purity is typically assessed by HPLC, often using a method like size-exclusion chromatography or ion-exchange chromatography. The percentage of the main peak in the chromatogram relative to all other peaks provides a measure of purity. It is also important to identify and quantify any significant impurities.

Q4: What are the common impurities I might encounter in synthetic this compound?

A4: Common impurities in chemically synthesized oligosaccharides can include deletion sequences (dimers or monomers of mannuronic acid), isomers with incorrect glycosidic linkages, and residual protecting groups or reagents from the synthesis.

Q5: How should I store synthetic this compound to ensure its stability?

A5: While specific stability data for this compound is limited, general guidance for oligosaccharides suggests storage in a dry, frozen state (e.g., at -20°C or -80°C) to minimize degradation.[1] The stability of oligosaccharides can be affected by temperature, pH, and repeated freeze-thaw cycles.[1][2] It is advisable to aliquot the sample to avoid multiple freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Unexpected or Multiple Peaks in HPLC Analysis
Possible Cause Suggested Solution
Sample Degradation Ensure proper sample handling and storage. Avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis.
Presence of Impurities Characterize the additional peaks using Mass Spectrometry to identify potential impurities such as shorter oligomers or isomers. Further purification steps like preparative HPLC may be necessary.
Inappropriate HPLC Method Optimize the HPLC method, including the column, mobile phase, and gradient, to achieve better separation. A different HPLC mode (e.g., ion-exchange vs. size-exclusion) may be required.
Contamination Ensure the cleanliness of vials, solvents, and the HPLC system to rule out external contamination.
Problem 2: Discrepancy between Expected and Observed Molecular Weight (Mass Spectrometry)
Possible Cause Suggested Solution
Presence of Adducts The observed mass may correspond to adducts with ions from the mobile phase (e.g., Na+, K+). Analyze the mass spectrum for these common adducts.
Incomplete Deprotection If protecting groups were used during synthesis, the higher observed mass might indicate incomplete removal. Review the deprotection step of the synthesis protocol.
Fragmentation The expected molecular ion may be absent or at low abundance due to fragmentation. Use a softer ionization technique if possible.
Incorrect Structure The discrepancy could indicate an incorrect structure or the presence of unexpected modifications. Further structural analysis by NMR is recommended.
Problem 3: Inconsistent Biological Activity
Possible Cause Suggested Solution
Variable Purity Different batches may have varying levels of purity. Re-analyze the purity of each batch using a validated HPLC method.
Presence of Active Impurities An impurity may be responsible for the observed biological activity. Isolate the impurity and test its activity separately.
Degradation of the Compound Assess the stability of the compound under the experimental conditions. Consider performing a stability study.
Experimental Variability Review the biological assay protocol for potential sources of variability. Include appropriate positive and negative controls in every experiment.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound using size-exclusion chromatography (SEC-HPLC).

  • Column: A column suitable for oligosaccharide separation, such as a Superdex™ 30 column.[3]

  • Mobile Phase: 0.1 M NaCl.[3]

  • Flow Rate: 0.2 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Injection Volume: 20 µL.[3]

  • Detection: UV at 230 nm.[3]

  • Sample Preparation: Dissolve the synthetic this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines the general steps for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Instrument: A high-resolution mass spectrometer equipped with an ESI source.

  • Sample Infusion: Infuse the sample solution (dissolved in a suitable solvent like water or a water/acetonitrile mixture) directly into the mass spectrometer.

  • Ionization Mode: Negative ion mode is often suitable for acidic oligosaccharides.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Look for the [M-H]- ion corresponding to the theoretical molecular weight of this compound. Also, check for common adducts.

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general approach for the structural verification of this compound.

  • Solvent: Deuterium oxide (D2O).

  • Experiments: Acquire 1D ¹H NMR and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Sample Preparation: Dissolve an adequate amount of the sample in D2O.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations in the NMR spectra to confirm the monosaccharide composition, the anomeric configurations, and the glycosidic linkages of the this compound structure. Compare the obtained spectra with any available reference data for similar compounds.[4]

Visualizations

experimental_workflow Experimental Workflow for QC of Synthetic this compound cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_release Product Release synthesis Chemical Synthesis purification Purification synthesis->purification hplc Purity (HPLC) purification->hplc hplc->purification Further Purification Needed ms Identity (MS) hplc->ms nmr Structure (NMR) ms->nmr release Release for Use nmr->release troubleshooting_pathway Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_purity Re-evaluate Purity (HPLC) start->check_purity purity_ok Purity Consistent? check_purity->purity_ok check_structure Confirm Structure (MS, NMR) structure_ok Structure Correct? check_structure->structure_ok check_stability Assess Stability stability_ok Compound Stable? check_stability->stability_ok review_protocol Review Experimental Protocol optimize_assay Optimize Assay review_protocol->optimize_assay purity_ok->check_structure Yes resolve_purity Purify Material purity_ok->resolve_purity No structure_ok->check_stability Yes resynthesize Re-synthesis Required structure_ok->resynthesize No stability_ok->review_protocol Yes modify_storage Modify Storage/Handling stability_ok->modify_storage No

References

minimizing variability in animal studies with D-Trimannuronic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving D-Trimannuronic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological effect?

This compound is an oligosaccharide composed of three mannuronic acid units. While specific research on the trimer is limited, the related monomer, β-D-mannuronic acid (also known as M2000), has been shown to act as an antagonist for Toll-like receptor 2 (TLR2) and TLR4.[1] This suggests that this compound may modulate inflammatory responses by inhibiting the downstream signaling pathways of these receptors. It has been investigated for its potential therapeutic effects in inflammatory diseases.[1]

Q2: We are observing high variability in our animal study outcomes. What are the common contributing factors?

High variability in animal experiments can stem from several sources. These can be broadly categorized as experimental, animal-related, and environmental factors.[2][3] Key contributors include:

  • Experimenter-related variability: Inconsistent handling, injection technique, or measurement procedures can be a major source of variation.[2]

  • Animal-related factors: Genetic differences, sex, age, health status, and stress levels can all impact experimental outcomes.[3][4]

  • Environmental conditions: Differences in housing, diet, light cycles, and noise levels can introduce variability.[5]

  • Compound administration: Inaccuracies in dose calculation, preparation, and delivery can lead to inconsistent exposure.[6][7]

Q3: How can we minimize variability related to the administration of this compound?

To ensure consistent delivery and minimize variability, consider the following best practices for substance administration:[6][7][8]

  • Accurate Dosing: Always weigh animals accurately before each administration to ensure the correct dose per body weight.

  • Consistent Route of Administration: The chosen route (e.g., oral gavage, intravenous injection) should be performed consistently by trained personnel.[6]

  • Vehicle Selection: Use a consistent and appropriate vehicle for dissolving or suspending this compound. The vehicle itself should be tested for any biological effects.[7]

  • Volume and Concentration: Use a consistent volume and concentration of the dosing solution for all animals within a group.[7]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps
High inter-animal variability in inflammatory markers Inconsistent this compound administration (dose, route, volume)[6][7]Underlying health differences between animalsVariations in animal handling and stress levels[2]Genetic heterogeneity within the animal cohort[4]Standardize the administration protocol and ensure all personnel are proficient.Health-screen all animals before the study and exclude any with signs of illness.Acclimatize animals to the experimental procedures and handling.[2]Use an isogenic strain of animals if possible to reduce genetic variation.[4]
Inconsistent or unexpected pharmacodynamic effects Issues with the formulation of this compound (e.g., solubility, stability)Incorrect timing of sample collection relative to dosingInteraction with other experimental variables (e.g., diet)Verify the solubility and stability of this compound in the chosen vehicle.Establish a clear timeline for dosing and sample collection based on pharmacokinetic data if available.Ensure all animals are on the same diet and that the diet does not interfere with the compound.
Adverse events or toxicity in a subset of animals Dosing errors leading to overdose in some animalsHypersensitivity or off-target effects of D-Trimannuronic acidContamination of the dosing solutionDouble-check all dose calculations and preparation procedures.Conduct a dose-ranging study to determine the maximum tolerated dose.Ensure sterile preparation of the dosing solution, especially for parenteral routes.[8]

Experimental Protocols

Oral Gavage Administration of this compound in Mice

This protocol provides a standardized method for oral administration to minimize procedural variability.

  • Preparation:

    • Accurately weigh each mouse.

    • Calculate the required volume of this compound solution based on the animal's weight and the desired dose.

    • Prepare the dosing solution in a suitable vehicle (e.g., sterile water, saline). Ensure the solution is homogenous.

    • Draw the calculated volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.

  • Animal Handling and Dosing:

    • Gently but firmly restrain the mouse.

    • Introduce the gavage needle into the mouth, passing it along the side of the tongue.

    • Advance the needle into the esophagus. You should not feel any resistance.

    • Slowly dispense the solution.

    • Carefully withdraw the needle.

  • Post-Dosing Monitoring:

    • Observe the animal for a few minutes to ensure there are no signs of distress, such as choking or difficulty breathing.

    • Return the animal to its cage.

Data Presentation: Key Parameters for In Vivo Studies

For clear comparison and reproducibility, quantitative data should be meticulously recorded.

ParameterExample ValueImportance for Reducing Variability
Animal Strain C57BL/6Using an isogenic strain minimizes genetic variability.[4]
Animal Age 8-10 weeksAge can influence metabolic rates and drug responses.
Animal Weight 20-25 gDosing is typically based on body weight.[6]
Housing Density 3-5 mice/cageOvercrowding can cause stress, affecting outcomes.[3]
Light/Dark Cycle 12h/12hCircadian rhythms can influence physiological responses.
This compound Dose 10 mg/kgConsistent dosing is critical for reproducible effects.
Vehicle 0.9% SalineThe vehicle should be inert and consistent across groups.[7]
Route of Administration Oral GavageThe route determines the pharmacokinetic profile.[6]
Volume of Administration 100 µLConsistent volume ensures all animals receive the same concentration.
Frequency of Administration Once dailyConsistent timing maintains steady-state drug levels.

Signaling Pathways and Workflows

Hypothesized Signaling Pathway of this compound

Based on the known action of β-D-mannuronic acid, this compound is hypothesized to antagonize TLR2 and TLR4. This diagram illustrates the potential downstream effects.

D_Trimannuronic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TLR4 TLR4 This compound->TLR4 TLR2 TLR2 This compound->TLR2 LPS LPS LPS->TLR4 LTA LTA LTA->TLR2 MyD88 MyD88 TLR4->MyD88 TLR2->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Hypothesized antagonism of TLR2/4 signaling by this compound.

Experimental Workflow for Minimizing Variability

This workflow outlines key steps to ensure consistency throughout an animal study.

Experimental_Workflow A 1. Study Design - Randomization - Blinding B 2. Animal Acclimatization - Minimum 1 week A->B C 3. Baseline Measurements - Body weight, etc. B->C D 4. This compound Administration - Standardized Protocol C->D E 5. Monitoring - Health checks - Behavioral observations D->E F 6. Sample Collection - Consistent timing - Standardized procedure E->F G 7. Data Analysis - Appropriate statistical methods F->G

Caption: Standardized workflow for in vivo experiments.

Troubleshooting Logic for High Variability

This diagram provides a logical approach to identifying sources of experimental variability.

Troubleshooting_Logic node_rect Standardize Protocol Start High Variability Observed? A Review Administration Protocol? Start->A A->node_rect Inconsistent B Check Animal Characteristics? A->B Protocol Consistent C Assess Environmental Factors? B->C Animals Homogenous node_rect2 Refine Animal Selection B->node_rect2 Heterogenous D Re-evaluate Assay Procedures? C->D Environment Stable node_rect3 Control Environment C->node_rect3 Variable End Source of Variability Identified D->End Assays Consistent node_rect4 Optimize Assays D->node_rect4 Inconsistent

Caption: Logical flow for troubleshooting experimental variability.

References

addressing D-Trimannuronic acid aggregation in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing D-Trimannuronic acid aggregation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern in experiments?

This compound is an oligosaccharide derived from alginate, a natural polysaccharide found in brown seaweed. It is composed of three mannuronic acid units linked together. Aggregation, or the self-association of these molecules, can be a significant issue in experimental settings. This is because aggregation can lead to a decrease in the effective concentration of the soluble, active compound, potentially causing inconsistent and unreliable experimental results. Furthermore, aggregates can interfere with analytical techniques and may induce cellular responses that are not representative of the monomeric form.

Q2: What are the primary factors that induce the aggregation of this compound?

The aggregation of this compound, like other alginate oligosaccharides, is primarily influenced by the following factors in your experimental buffer:

  • pH: The pH of the buffer is a critical factor. At pH values below the pKa of the carboxylic acid groups on the mannuronic acid residues (approximately 3.4-3.6), these groups become protonated. This protonation reduces the negative charge of the molecule, decreasing its hydrophilicity and promoting aggregation through hydrogen bonding and hydrophobic interactions.[1]

  • Ionic Strength: The ionic strength of the buffer can have a complex effect on aggregation. While counterintuitive, increasing the ionic strength can sometimes lead to aggregation by shielding the electrostatic repulsion between the negatively charged this compound molecules, allowing them to approach each other more closely and interact.[2][3][4][5]

  • Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺), are known to induce gelation in alginates by cross-linking the polymer chains. While this compound, being a short M-block oligosaccharide, is less prone to forming extensive gels compared to longer polymers rich in guluronic acid, high concentrations of divalent cations can still promote intermolecular bridging and lead to aggregation.[1][6]

  • Concentration: As with many molecules, higher concentrations of this compound in solution increase the likelihood of intermolecular interactions and subsequent aggregation.

Q3: My this compound solution appears cloudy or has visible precipitates. What should I do?

A cloudy appearance or visible precipitates are clear indicators of aggregation. Here are some immediate troubleshooting steps:

  • Check the pH of your buffer: Ensure the pH is well above the pKa of mannuronic acid (i.e., above 4.0). A neutral or slightly basic pH (e.g., pH 7.0-8.0) is generally recommended to maintain the deprotonated, charged state of the carboxylic acid groups, which promotes solubility.

  • Evaluate the ionic strength: If you are using a high concentration of salt in your buffer, try reducing it. You can test a range of salt concentrations to find the optimal level that maintains both physiological relevance for your experiment and the solubility of the this compound.

  • Consider chelating agents: If your buffer may contain contaminating divalent cations, or if they are not essential for your experiment, the addition of a chelating agent like EDTA can help prevent cation-induced aggregation.

  • Sonication: Gentle sonication can sometimes help to break up existing aggregates and redissolve the compound.

Troubleshooting Guide

This guide provides a systematic approach to addressing this compound aggregation issues.

Problem: Inconsistent results or loss of activity in biological assays. This could be due to the formation of soluble oligomers that are not visible.

  • Action:

    • Characterize your stock solution: Before conducting your experiment, analyze your this compound solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.

    • Optimize buffer conditions: Systematically vary the pH and ionic strength of your buffer to identify conditions that minimize aggregation while remaining compatible with your experimental system. Refer to the experimental protocol below for a solubility optimization assay.

    • Work at lower concentrations: If possible, perform your experiments at the lowest effective concentration of this compound to reduce the propensity for aggregation.

Problem: Difficulty dissolving this compound powder.

  • Action:

    • Use an appropriate buffer: Start by dissolving the powder in a slightly basic buffer (e.g., pH 8.0) with low ionic strength.

    • Gentle warming and mixing: Gentle warming (e.g., to 37°C) and vortexing can aid in dissolution. Avoid excessive heat, which could potentially degrade the compound.

    • Prepare a concentrated stock in a solubilizing buffer: You can prepare a concentrated stock solution in an optimized buffer and then dilute it into your final experimental buffer.

Quantitative Data Summary

ParameterValue/EffectRationale
pKa of Mannuronic Acid ~ 3.4 - 3.6Below this pH, the carboxyl groups become protonated, reducing solubility and promoting aggregation.[1]
pH Maintain pH > 4.0 (ideally neutral to slightly basic)Ensures the carboxyl groups are deprotonated and negatively charged, leading to electrostatic repulsion that prevents aggregation.
Ionic Strength High concentrations can promote aggregation.Shields the electrostatic repulsion between molecules, allowing them to come closer and aggregate. The optimal concentration should be determined empirically.[2][3][4][5]
Divalent Cations (e.g., Ca²⁺) Can induce aggregation.Can form intermolecular bridges between this compound molecules, leading to aggregation.[1][6]

Experimental Protocols

Protocol 1: Optimization of this compound Solubility in Different Buffers

This protocol describes a method to systematically test the solubility of this compound under various buffer conditions.

Materials:

  • This compound powder

  • A selection of buffers with varying pH (e.g., Phosphate buffer, Tris buffer)

  • Salt solutions for adjusting ionic strength (e.g., NaCl, KCl)

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a range of buffer conditions: Prepare a matrix of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).

  • Prepare this compound solutions: Add a fixed amount of this compound powder to each buffer condition to a final concentration that is relevant for your experiments.

  • Equilibration: Vortex each tube thoroughly and allow them to equilibrate at room temperature for a set period (e.g., 1 hour).

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for a specified time (e.g., 15 minutes) to pellet any insoluble aggregates.

  • Quantify soluble this compound: Carefully collect the supernatant from each tube. Quantify the concentration of soluble this compound in the supernatant. This can be done using a suitable colorimetric assay for uronic acids or by a validated HPLC method if available.

  • Data Analysis: Compare the concentrations of soluble this compound across the different buffer conditions to identify the optimal buffer for maximizing solubility.

Visualizations

Aggregation_Troubleshooting_Workflow start Start: this compound Aggregation Suspected check_visual Visually inspect solution (Cloudy? Precipitate?) start->check_visual yes_visual Yes check_visual->yes_visual  Visible Aggregates no_visual No check_visual->no_visual  Clear Solution optimize_buffer Optimize Buffer Conditions (pH, Ionic Strength) yes_visual->optimize_buffer check_performance Inconsistent results or loss of activity? no_visual->check_performance yes_performance Yes check_performance->yes_performance  Poor Performance no_performance No check_performance->no_performance  Good Performance analyze_dls Analyze for soluble aggregates (e.g., using DLS) yes_performance->analyze_dls end_reassess Re-evaluate Experiment no_performance->end_reassess analyze_dls->optimize_buffer modify_protocol Modify Experimental Protocol (Lower Concentration, Additives) optimize_buffer->modify_protocol sonicate Gentle Sonication optimize_buffer->sonicate end_good Solution Optimized modify_protocol->end_good sonicate->end_good

Caption: Troubleshooting workflow for addressing this compound aggregation.

Caption: Effect of pH on the charge state and solubility of this compound.

References

Technical Support Center: Enzymatic Degradation of D-Trimannuronic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of D-Trimannuronic acid and related mannuronan-containing polysaccharides.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for the degradation of this compound-containing polysaccharides like alginate?

A1: The two main classes of enzymes involved are:

  • Alginate lyases (EC 4.2.2.3 and EC 4.2.2.11): These enzymes cleave the glycosidic bonds of alginate via a β-elimination reaction, resulting in unsaturated oligosaccharides. They can be specific for β-D-mannuronic acid (polyM), α-L-guluronic acid (polyG), or be bifunctional.

  • Mannuronan C-5 epimerases (ManC5-Es): These enzymes do not degrade the polysaccharide chain but rather catalyze the epimerization of β-D-mannuronic acid (M) residues to α-L-guluronic acid (G) residues at the polymer level.[1][2]

Q2: My alginate lyase shows low or no activity. What are the potential causes?

A2: Several factors can contribute to low or absent enzyme activity. Consider the following:

  • Incorrect Assay Conditions: Ensure the pH, temperature, and ionic strength of your reaction buffer are optimal for your specific enzyme. Many marine-derived alginate lyases require NaCl for optimal activity.[3][4]

  • Enzyme Instability: The enzyme may have degraded due to improper storage or handling. It's crucial to follow the recommended storage conditions and avoid repeated freeze-thaw cycles.

  • Presence of Inhibitors: Certain metal ions or chelating agents like EDTA can inhibit enzyme activity.[5]

  • Substrate Issues: The substrate may be of poor quality, or its structure (e.g., high degree of acetylation) could hinder enzyme access.

Q3: My experimental results are inconsistent and not reproducible. What should I check?

A3: Lack of reproducibility can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes of enzyme or substrate.

  • Inhomogeneous Solutions: Thoroughly mix all buffers and reagent solutions before use.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation steps.

  • Substrate Variability: Batch-to-batch variation in the alginate substrate can lead to inconsistent results.

Q4: How can I determine the substrate specificity of my alginate lyase?

A4: To determine if your enzyme is specific for polyM, polyG, or is bifunctional, you can perform activity assays using purified polyM and polyG blocks as substrates and compare the degradation rates to that of unfractionated alginate.[4] Plate-based assays with specific alginate block structures can also be used for simultaneous detection and substrate specificity determination.[6]

Q5: What methods are available to measure the degradation of this compound-containing polysaccharides?

A5: Common methods include:

  • UV Spectrophotometry: Measures the increase in absorbance at 235 nm, which corresponds to the formation of a double bond at the non-reducing end of the product from the β-elimination reaction.[4]

  • Thiobarbituric Acid (TBA) Assay: Detects the formation of 4-deoxy-L-erythro-5-hexoseulose uronate (DEHU), a product of the enzymatic degradation.[7][8]

  • 3,5-Dinitrosalicylic Acid (DNS) Assay: Quantifies the release of reducing sugars.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the degradation products (oligosaccharides) of different sizes.

Troubleshooting Guides

Problem: Low or No Enzyme Activity
Possible Cause Suggested Solution
Suboptimal pH Determine the optimal pH for your enzyme by performing the assay across a range of pH values. Most alginate lyases have an optimal pH between 7.0 and 9.0.[11][12]
Suboptimal Temperature Determine the optimal temperature by assaying enzyme activity at various temperatures (e.g., 20-60°C). Many alginate lyases from marine sources have optimal temperatures between 30°C and 40°C.[12]
Incorrect Salt Concentration Many marine-derived alginate lyases require specific concentrations of NaCl (e.g., 0.1-0.5 M) for optimal activity. Titrate NaCl into your assay to find the optimal concentration.[3][4]
Enzyme Denaturation Store the enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Presence of Inhibitors If your sample contains potential inhibitors, consider a buffer exchange step (e.g., dialysis or gel filtration) before the assay. Refer to the table below for common inhibitors.
Inactive Enzyme Stock Test the activity of a new batch of enzyme or a positive control to rule out degradation of your current stock.
Problem: Inconsistent Results in Activity Assays
Possible Cause Suggested Solution
Inaccurate Pipetting Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing reaction mixtures, create a master mix to minimize pipetting variations.
Incomplete Mixing Vortex or gently invert all solutions before use to ensure homogeneity.
Temperature Gradients in Incubator Ensure your incubator or water bath provides a uniform temperature. For critical experiments, measure the temperature at different locations within the incubator.
Substrate Inconsistency If possible, use a single, well-characterized batch of substrate for a series of experiments. If you must use different batches, characterize each one to ensure consistency.
Timing Errors in Kinetic Assays Use a multi-channel pipette or a repeating pipette to start and stop reactions at precise time intervals.

Data Summary Tables

Table 1: Optimal Conditions for Selected Alginate Lyases
EnzymeSource OrganismOptimal pHOptimal Temperature (°C)Optimal NaCl (M)
AlgLBacillus sp. TAG88.3300.3
VaAly2Vibrio alginolyticus ATCC 177499.030-400.3
AlyRm3Rhodothermus marinus DSM 42525.0-6.0>60Not specified
AL2Flammeovirga sp. MY049.0370.55
AlgBVibrio sp. Ni18.035None

Note: Optimal conditions can vary depending on the specific substrate and buffer system used.

Table 2: Effect of Metal Ions and Chemicals on Alginate Lyase Activity
Compound (at 1-5 mM)Effect on ActivityReference
Na⁺, K⁺Activation[3]
Ca²⁺Activation[3]
Mg²⁺Activation[7]
Fe²⁺, Cu²⁺Strong Inhibition[5]
EDTAInhibition[13]
SDSInhibition[13]

Experimental Protocols

Protocol 1: Alginate Lyase Activity Assay (UV Spectrophotometry)

This protocol is based on the principle that the β-elimination reaction catalyzed by alginate lyase creates a double bond at the non-reducing end of the product, which absorbs light at 235 nm.

Materials:

  • Sodium alginate solution (0.1% w/v) in assay buffer

  • Assay buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 9.0)

  • Enzyme solution (appropriately diluted)

  • Quartz cuvettes or UV-transparent microplate

  • UV-Vis spectrophotometer

Procedure:

  • Pre-warm the sodium alginate solution and assay buffer to the desired reaction temperature (e.g., 30°C).

  • In a quartz cuvette, mix 180 µL of the 0.1% sodium alginate solution with the appropriate volume of assay buffer.

  • To initiate the reaction, add 20 µL of the diluted enzyme solution to the cuvette and mix quickly by gentle inversion.

  • Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 235 nm over time (e.g., for 5-10 minutes).

  • The rate of reaction is the initial linear slope of the absorbance versus time plot.

  • One unit of enzyme activity is often defined as the amount of enzyme that causes an increase in absorbance of 0.1 per minute under the specified conditions.[3]

Protocol 2: Analysis of Degradation Products by HPLC

This protocol allows for the separation and quantification of alginate oligosaccharides produced during enzymatic degradation.

Materials:

  • Enzymatic reaction mixture (terminated at different time points)

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., Superdex Peptide 10/300 GL)

  • Mobile phase (e.g., 0.2 M ammonium hydrogen carbonate)

  • Refractive Index Detector (RID)

  • Oligosaccharide standards (if available)

Procedure:

  • Incubate the enzyme with the alginate substrate under optimal conditions.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and stop the reaction by boiling for 10 minutes.

  • Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject an appropriate volume of the filtered sample onto the HPLC column.

  • Elute the oligosaccharides with the mobile phase at a constant flow rate.

  • Detect the separated oligosaccharides using the RID.

  • Analyze the chromatograms to determine the size distribution and quantity of the degradation products over time.[9]

Visualizations

Alginate_Degradation_Pathway Alginate Alginate (Poly-Mannuronic Acid) Oligosaccharides Unsaturated Oligosaccharides (Various DPs) Alginate->Oligosaccharides Endo_lyase Endo-Alginate Lyase Monosaccharide Unsaturated Monosaccharide (DEHU) Oligosaccharides->Monosaccharide β-elimination Exo_lyase Exo-Alginate Lyase Metabolism Further Metabolism (e.g., Entner-Doudoroff Pathway) Monosaccharide->Metabolism

Caption: Bacterial alginate degradation pathway.

Experimental_Workflow Screening Screening for Alginate- Degrading Microorganisms Isolation Isolation and Identification of Positive Strains Screening->Isolation Expression Enzyme Expression and Purification Isolation->Expression Activity_Assay Enzyme Activity Assay (e.g., UV, DNS, TBA) Expression->Activity_Assay Characterization Biochemical Characterization Activity_Assay->Characterization Product_Analysis Analysis of Degradation Products (HPLC, Mass Spec) Activity_Assay->Product_Analysis Optimization Optimization of Reaction Conditions (pH, Temp, Salt) Characterization->Optimization

Caption: Workflow for characterizing alginate-degrading enzymes.

Troubleshooting_Logic Start Low/No Enzyme Activity Check_Conditions Are assay conditions (pH, temp, salt) optimal? Start->Check_Conditions Optimize_Conditions Optimize reaction conditions Check_Conditions->Optimize_Conditions No Check_Enzyme Is the enzyme stock active? Check_Conditions->Check_Enzyme Yes Optimize_Conditions->Start New_Enzyme Use a fresh enzyme stock or positive control Check_Enzyme->New_Enzyme No Check_Substrate Is the substrate valid? Check_Enzyme->Check_Substrate Yes New_Enzyme->Start New_Substrate Use a new batch of substrate Check_Substrate->New_Substrate No Check_Inhibitors Are inhibitors present? Check_Substrate->Check_Inhibitors Yes New_Substrate->Start Remove_Inhibitors Remove inhibitors (e.g., dialysis) Check_Inhibitors->Remove_Inhibitors Yes Further_Investigation Further Investigation Needed Check_Inhibitors->Further_Investigation No Remove_Inhibitors->Start

Caption: Troubleshooting flowchart for low enzyme activity.

References

Validation & Comparative

A Comparative Analysis of TNF-alpha Induction: D-Trimannuronic Acid vs. Lipopolysaccharide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tumor necrosis factor-alpha (TNF-alpha) induction capabilities of D-Trimannuronic acid and Lipopolysaccharide (LPS). The following sections present a comprehensive overview of their respective mechanisms, supporting experimental data, and detailed protocols for key experiments.

Executive Summary

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of the pro-inflammatory cytokine TNF-alpha. Its activity is mediated through well-defined signaling pathways, primarily involving Toll-like receptor 4 (TLR4). In contrast, the role of this compound and other uronic acid polymers in TNF-alpha induction is less straightforward and appears to be highly dependent on their physical state. While soluble forms of related mannuronic acids have demonstrated anti-inflammatory properties, particulate forms of uronic acid polymers have been shown to induce TNF-alpha. This guide will delve into these nuances, providing a clear comparison based on available scientific literature.

Data Presentation: Quantitative Comparison of TNF-alpha Induction

The following table summarizes the quantitative data on TNF-alpha induction by LPS and uronic acid polymers. It is important to note that direct comparative studies between this compound and LPS are limited. The data for uronic acid polymers is based on M-blocks (polymannuronic acid) covalently linked to particles.

InducerCell TypeConcentrationTNF-alpha Production (pg/mL)Source
Lipopolysaccharide (LPS) Human Monocytes10 ng/mL~1500[1]
Human Adipocytes1 µg/mL~1200[2]
THP-1 cells10-1000 ng/mLDose-dependent increase[3]
D-LPS (Delipidized LPS) - Soluble Human Monocytesup to 1 µg/mLNo induction[4]
D-LPS (Delipidized LPS) - Particle-bound Human MonocytesNot specifiedHigh level of production[4]
M-blocks (Uronic Acid Polymer) - Particle-bound Human MonocytesNot specifiedHigh level of production[4]

Note: A study on a related compound, β-d-mannuronic acid (M2000), showed a significant reduction in serum TNF-alpha levels in rheumatoid arthritis patients after 12 weeks of therapy, highlighting its anti-inflammatory properties in a clinical setting[5].

Signaling Pathways

The induction of TNF-alpha by LPS and potentially by particulate uronic acid polymers involves distinct signaling cascades.

Lipopolysaccharide (LPS) Signaling Pathway

LPS primarily signals through TLR4, leading to the activation of downstream pathways that culminate in the transcription and translation of the TNF-alpha gene. Two major pathways are activated upon LPS binding to the TLR4-MD2-CD14 complex: the MyD88-dependent and TRIF-dependent pathways. These pathways converge on the activation of key transcription factors like NF-κB and AP-1, and also regulate mRNA stability and translation through MAP kinases (p38, JNK, ERK).[1][2][6][7][8]

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 TAK1 TAK1 TRAF6->TAK1 IRAKs->TRAF6 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Transcription AP1 AP-1 MAPKs->AP1 AP1->Nucleus Transcription TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA Translation TNF_Protein TNF-α Protein TNF_mRNA->TNF_Protein

Caption: LPS signaling cascade leading to TNF-alpha production.

Uronic Acid Polymer Signaling Pathway (Hypothesized)

The exact signaling pathway for TNF-alpha induction by particulate uronic acid polymers is not as well-defined as that for LPS. However, it is plausible that it involves pattern recognition receptors on the surface of immune cells, such as monocytes and macrophages, that can recognize aggregated polysaccharide structures. This recognition could then trigger intracellular signaling cascades that may share common elements with the LPS pathway, such as the activation of NF-κB and MAP kinases. The covalent linking to particles appears to be crucial for inducing this response, suggesting that receptor clustering and multivalent interactions are necessary for signal initiation[4].

Experimental Protocols

Measurement of TNF-alpha Production in Cell Culture Supernatants

This protocol is a generalized method for quantifying secreted TNF-alpha in response to stimulation with LPS or other potential inducers.

1. Cell Culture and Stimulation:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.

  • Cells are seeded in multi-well plates at a predetermined density.

  • The cells are then stimulated with various concentrations of the inducer (e.g., LPS at 10 ng/mL to 1 µg/mL) or a vehicle control.

  • The plates are incubated for a specified period (e.g., 4 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Sample Collection:

  • After incubation, the cell culture plates are centrifuged to pellet the cells.

  • The supernatants are carefully collected without disturbing the cell pellet.

3. TNF-alpha Quantification using ELISA:

  • An Enzyme-Linked Immunosorbent Assay (ELISA) is a common and sensitive method for quantifying TNF-alpha[9][10][11].

  • A capture antibody specific for TNF-alpha is coated onto the wells of a microplate.

  • The collected supernatants and a series of TNF-alpha standards of known concentrations are added to the wells.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate for the enzyme is then added, resulting in a colorimetric reaction.

  • The absorbance is measured using a microplate reader, and the concentration of TNF-alpha in the samples is determined by comparison to the standard curve.

ELISA_Workflow Start Cell Stimulation Collect Collect Supernatant Start->Collect AddSample Add Supernatant and Standards Collect->AddSample Coat Coat Plate with Capture Antibody Coat->AddSample AddDetection Add Detection Antibody AddSample->AddDetection AddSubstrate Add Substrate AddDetection->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Analyze Analyze Data Measure->Analyze

Caption: General workflow for TNF-alpha measurement by ELISA.

RNA Isolation and RT-qPCR for TNF-alpha mRNA Expression

This method is used to determine the effect of inducers on the transcription of the TNF-alpha gene.

1. Cell Stimulation and Lysis:

  • Cells are cultured and stimulated as described in the previous protocol.

  • At the desired time points, the culture medium is removed, and the cells are lysed using a suitable lysis buffer to release the RNA.

2. RNA Isolation:

  • Total RNA is isolated from the cell lysate using a commercially available RNA isolation kit, following the manufacturer's instructions. This typically involves steps of binding the RNA to a silica membrane, washing, and elution.

  • The concentration and purity of the isolated RNA are determined using a spectrophotometer.

3. Reverse Transcription (RT):

  • The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers (oligo(dT) and random hexamers).

4. Quantitative PCR (qPCR):

  • The resulting cDNA is used as a template for qPCR with primers specific for the TNF-alpha gene and a housekeeping gene (for normalization).

  • The qPCR reaction is performed in a real-time PCR cycler, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

  • The relative expression of TNF-alpha mRNA is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.[12]

Conclusion

The induction of TNF-alpha is a critical event in the inflammatory response. Lipopolysaccharide is a well-established and potent inducer of TNF-alpha, acting through the TLR4 signaling pathway. The role of this compound and other uronic acid polymers is more complex. While soluble forms of related compounds may have anti-inflammatory effects, particulate forms of these polymers can induce TNF-alpha, suggesting that the physical presentation of the molecule is a key determinant of its biological activity. Further research is needed to fully elucidate the signaling pathways involved in TNF-alpha induction by particulate uronic acid polymers and to directly compare their potency with that of LPS. This guide provides a framework for understanding the current state of knowledge and the experimental approaches used to investigate these immunomodulatory molecules.

References

A Comparative Analysis of D-Trimannuronic Acid and Guluronic Acid Trimers in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of D-Trimannuronic acid and Guluronic acid trimers, with a focus on their immunomodulatory and anti-inflammatory properties. The information is supported by experimental data, detailed methodologies, and visual diagrams of relevant signaling pathways and workflows.

While direct comparative studies on the trimeric forms of D-mannuronic acid and L-guluronic acid are limited, a wealth of information on their monomeric and oligomeric forms allows for a detailed analysis of their potential therapeutic applications. Both D-mannuronic acid (M) and L-guluronic acid (G) are the constituent monomers of alginate, a polysaccharide derived from brown algae.[1] These molecules, particularly in their oligomeric forms, have garnered significant interest for their roles in modulating inflammatory responses.

Structural and Functional Overview

D-mannuronic acid and L-guluronic acid are C-5 epimers, a subtle structural difference that results in distinct three-dimensional conformations and biological activities.[1] It is hypothesized that these structural variations influence their interaction with cellular receptors and downstream signaling molecules. Both have been investigated for their potential to treat inflammatory conditions, with studies pointing towards the regulation of Toll-like receptor (TLR) signaling as a key mechanism of action.[1][2][3]

Comparative Biological Activity

Both D-mannuronic acid and L-guluronic acid, primarily studied as monomers (often referred to as M2000 and G2013, respectively, in research), have demonstrated significant anti-inflammatory and immunomodulatory effects.[3][4] Their activities are largely attributed to their ability to antagonize TLRs, particularly TLR2 and TLR4, which are crucial mediators of the innate immune response and are often dysregulated in inflammatory diseases.[2][3]

Inhibition of Pro-Inflammatory Cytokine Production

Studies on the monomeric forms have shown a significant reduction in the production of key pro-inflammatory cytokines. This inhibitory effect is a critical aspect of their therapeutic potential.

CytokineD-Mannuronic Acid (M2000) EffectL-Guluronic Acid (G2013) EffectReference
TNF-α Significant reduction in expression and secretion.Significant reduction in secretion.[3][5][6]
IL-6 Significant reduction in expression and secretion.Significant reduction in secretion.[3][5][6]
IL-1β Data not prominently available in reviewed sources.Significant suppression of secretion.[2]

Note: The data presented is for the monomeric forms and serves as an indicator of the potential activity of the corresponding trimers.

Modulation of TLR Signaling Pathways

The primary mechanism of action for both D-mannuronic acid and L-guluronic acid appears to be the downregulation of the TLR signaling cascade. This is achieved by inhibiting key downstream signaling molecules.

Signaling MoleculeD-Mannuronic Acid (M2000) EffectL-Guluronic Acid (G2013) EffectReference
TLR2 Expression Downregulation of gene expression.Downregulation of gene expression.[5][7]
TLR4 Expression Downregulation of gene expression.Significant downregulation of gene expression.[5][6]
MyD88 Significant inhibition of mRNA expression.Significant downregulation of mRNA expression.[2][3]
NF-κB Significant inhibition of p65 subunit mRNA expression.Significant downregulation of mRNA expression.[3][6]

Note: The data presented is for the monomeric forms and serves as an indicator of the potential activity of the corresponding trimers.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway targeted by both compounds and a typical experimental workflow for their comparative analysis.

TLR4_Signaling_Pathway TLR4 Signaling Pathway Inhibition cluster_inhibition Points of Inhibition LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of M2000 D-Mannuronic Acid (M2000) M2000->TLR4_MD2 inhibits expression M2000->MyD88 inhibits expression M2000->NFkB inhibits activation G2013 Guluronic Acid (G2013) G2013->TLR4_MD2 inhibits expression G2013->MyD88 inhibits expression G2013->NFkB inhibits activation

Caption: TLR4 Signaling Pathway Inhibition by Mannuronic and Guluronic Acids.

Experimental_Workflow Experimental Workflow for Comparative Analysis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Lines Immune Cells (e.g., Macrophages, HEK-Blue™ TLR4 cells) Stimulation Stimulation with TLR agonist (e.g., LPS) Cell_Lines->Stimulation Treatment Treatment with: - this compound - Guluronic acid trimer - Vehicle Control Stimulation->Treatment Cytokine_Assay Cytokine Measurement (ELISA, Luminex) Treatment->Cytokine_Assay NFkB_Assay NF-κB Activity Assay (Luciferase Reporter) Treatment->NFkB_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for TLRs, MyD88, etc.) Treatment->Gene_Expression Data_Comparison Comparative analysis of dose-response, IC50 values, and statistical significance Cytokine_Assay->Data_Comparison NFkB_Assay->Data_Comparison Gene_Expression->Data_Comparison

Caption: A typical experimental workflow for comparing the two compounds.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the immunomodulatory effects of this compound and Guluronic acid trimers.

Protocol 1: Macrophage Cytokine Production Assay

This protocol details the measurement of pro-inflammatory cytokine production from macrophages following treatment with the test compounds.

1. Cell Culture and Seeding:

  • Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 0.1 million cells per well and allow them to adhere overnight.[8]

2. Treatment and Stimulation:

  • Prepare stock solutions of this compound and Guluronic acid trimer in a suitable vehicle (e.g., sterile PBS).
  • Pre-treat the cells with various concentrations of the trimers for 2 hours.
  • Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS), at a final concentration of 1 µg/mL for 24 hours.[8] Include a vehicle control group.

3. Supernatant Collection and Cytokine Measurement:

  • After the incubation period, centrifuge the plate and collect the culture supernatant.
  • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[8]

4. Data Analysis:

  • Calculate the percentage of inhibition of cytokine production for each trimer concentration compared to the LPS-stimulated control.
  • Determine the IC50 value for each compound.

Protocol 2: NF-κB Reporter Assay in HEK-Blue™ TLR4 Cells

This protocol describes the use of a reporter cell line to quantify the inhibition of NF-κB activation.

1. Cell Culture and Seeding:

  • Culture HEK-Blue™ hTLR4 cells (InvivoGen) in their recommended growth medium containing selection antibiotics.[9]
  • Resuspend the cells in HEK-Blue™ Detection medium and seed them in a 96-well plate at a density of approximately 25,000 cells per well.[9]

2. Treatment and Stimulation:

  • Add various concentrations of this compound and Guluronic acid trimer to the wells.
  • Stimulate the cells with a TLR4 agonist (e.g., LPS) at the recommended concentration. Include appropriate controls.

3. Measurement of NF-κB Activity:

  • Incubate the plate at 37°C in 5% CO2 for 6-24 hours.[9]
  • NF-κB activation leads to the expression of secreted embryonic alkaline phosphatase (SEAP), which is detected by a color change in the HEK-Blue™ Detection medium.
  • Measure the absorbance at 620-655 nm using a spectrophotometer.[9]

4. Data Analysis:

  • Normalize the results to the control wells and calculate the percentage of NF-κB inhibition for each trimer concentration.

Conclusion

While direct comparative studies on this compound and Guluronic acid trimers are needed, the existing data on their monomeric and oligomeric forms strongly suggest that both hold significant promise as immunomodulatory and anti-inflammatory agents. Their ability to target the TLR signaling pathway presents a compelling avenue for the development of novel therapeutics for a range of inflammatory disorders. Further research focusing on the direct comparison of the trimeric forms will be crucial to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of D-Trimannuronic Acid and Established Neuroinflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative benchmark analysis of D-Trimannuronic acid's anti-neuroinflammatory properties against well-established neuroinflammatory agents, Lipopolysaccharide (LPS) and Amyloid-beta (Aβ). The following data, presented for researchers, scientists, and drug development professionals, is collated from a range of in-vitro studies.

Executive Summary

Neuroinflammation is a critical factor in the pathogenesis of numerous neurodegenerative diseases. Understanding the mechanisms of action of both inflammatory agents and potential therapeutics is paramount. This guide details the pro-inflammatory effects of LPS and Aβ on microglia, the resident immune cells of the central nervous system, and contrasts them with the inhibitory potential of this compound and its related oligosaccharides. The data presented herein is derived from in-vitro experiments on murine microglial cell lines (BV-2) and primary microglia.

Data Presentation: Quantitative Comparison of Inflammatory Responses

The following tables summarize the quantitative effects of Lipopolysaccharide (LPS), Amyloid-beta (Aβ), and Alginate-Derived Oligosaccharide (AdO), a compound structurally related to this compound, on the production of key pro-inflammatory cytokines by microglia.

Table 1: Effect of Neuroinflammatory Agents on Pro-Inflammatory Cytokine Production in BV-2 Microglial Cells

AgentConcentrationIncubation TimeTNF-α Release (pg/mL)IL-1β Release (pg/mL)IL-6 Release (pg/mL)
Control (untreated) N/A24hUndetectable - Low BasalUndetectable - Low BasalUndetectable - Low Basal
Lipopolysaccharide (LPS) 0.5 - 1 µg/mL24h> 3000> 500> 6000
Amyloid-beta (Aβ42 oligomers) 1-10 µM24h~854IncreasedIncreased
Alginate-Derived Oligosaccharide (AdO) + LPS 50-500 µg/mL (pretreatment)24hSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited
Oligomannuronic Acid Conjugate + Aβ42 25-50 µg/mL (co-treatment)48hSignificantly InhibitedSignificantly InhibitedSignificantly Inhibited

Note: The data for AdO and the Oligomannuronic Acid Conjugate represent their inhibitory effect on LPS- or Aβ-induced cytokine release, respectively. Absolute values for the inhibited conditions were not consistently available across all studies but were reported as significant reductions compared to the inflammatory stimulus alone.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying neuroinflammation in vitro.

G cluster_0 Experimental Workflow step1 1. Cell Culture (BV-2 or Primary Microglia) step2 2. Pre-treatment (this compound / AdO) step1->step2 step3 3. Stimulation (LPS or Aβ) step2->step3 step4 4. Incubation (e.g., 24 hours) step3->step4 step5 5. Sample Collection (Supernatant & Cell Lysate) step4->step5 step6 6. Analysis (ELISA, qPCR, Western Blot) step5->step6

A typical experimental workflow for in-vitro neuroinflammation studies.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds & Activates Abeta Amyloid-β Abeta->TLR4 Activates AdO This compound (Alginate-Derived Oligosaccharide) AdO->TLR4 Inhibits Binding NFkB NF-κB Activation TLR4->NFkB Signal Transduction Microglia Microglial Cell Membrane Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Gene Expression Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Comparison of Positive and Negative Controls for D-Trimannuronic Acid Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Immunology and Drug Discovery

This guide provides a comprehensive comparison of appropriate positive and negative controls for cell-based assays designed to investigate the biological activity of D-Trimannuronic acid, an alginate oligomer derived from seaweed. Given its potential role in modulating inflammatory responses, particularly through Toll-like receptor 4 (TLR4) signaling, the selection of robust controls is critical for the accurate interpretation of experimental results.[1][2] this compound has been shown to induce the secretion of tumor necrosis factor-alpha (TNF-α) in mouse macrophage cell lines, indicating its pro-inflammatory potential.[1][2]

Understanding the Mechanism: The TLR4 Signaling Pathway

This compound is hypothesized to exert its biological effects through the activation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[3][4][5] Upon ligand binding, TLR4 initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][6][7] A related compound, β-D-mannuronic acid (M2000), has been shown to act as an antagonist of TLR2 and TLR4 signaling.[6][8] Conversely, another alginate-derived oligosaccharide, guluronate oligosaccharide (GOS), activates TLR4.[9] This suggests that this compound may also function as a modulator of this pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound TLR4_MD2 TLR4/MD2 Complex This compound->TLR4_MD2 LPS LPS LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed Macrophages in 96-well Plate B Overnight Incubation A->B C Replace with Serum-Free Medium B->C D Add this compound C->D E Add Positive Control (LPS) C->E F Add Negative Controls (Mannan, Vehicle) C->F G Incubate for 6-24 hours D->G E->G F->G H Collect Supernatant G->H I Perform TNF-α ELISA H->I J Read Absorbance I->J K Calculate TNF-α Concentration J->K

References

A Comparative Analysis of the In Vivo Efficacy of D-Trimannuronic Acid and β-D-mannuronic acid (M2000)

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in the volume of available research exists between D-Trimannuronic acid and β-D-mannuronic acid (M2000), significantly impacting a direct comparative analysis of their in vivo efficacy. While β-D-mannuronic acid (M2000) has been the subject of numerous preclinical and clinical investigations, data on this compound remains limited.

This guide provides a comprehensive overview of the existing in vivo data for both compounds, highlighting the extensive research on M2000 and the nascent stage of investigation for this compound.

β-D-mannuronic acid (M2000): A Profile of a Novel Anti-Inflammatory and Immunosuppressive Agent

β-D-mannuronic acid (M2000) is a novel, small-molecule drug with demonstrated anti-inflammatory, immunosuppressive, anti-diabetic, cardioprotective, and anti-tumoral properties.[1] Extensive in vivo studies and clinical trials have established its efficacy and safety profile in a variety of disease models.

In Vivo Efficacy of β-D-mannuronic acid (M2000)

The therapeutic potential of M2000 has been evaluated in several key in vivo models:

  • Rheumatoid Arthritis (RA): In adjuvant-induced arthritis (AIA) models in rats, oral and intraperitoneal administration of M2000 significantly reduced paw edema and histopathological signs of arthritis.[2] Clinical trials in RA patients have shown that M2000 treatment leads to a significant reduction in disease activity score (DAS28), morning stiffness, and the number of tender and swollen joints.[3][4][5]

  • Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, M2000 demonstrated significant immunosuppressive effects, diminishing clinical signs and histological erosions.[2]

  • Kidney Disease: In models of immune complex glomerulonephritis and experimental nephrosis, M2000 treatment resulted in a significant decrease in proteinuria, blood urea nitrogen (BUN), serum creatinine, and cholesterol, as well as reduced glomerular lesions.[2]

  • Diabetes: In experimental diabetes models, M2000 was shown to decrease serum glucose levels and increase serum insulin levels. It also significantly reduced inflammatory markers such as hs-CRP and IL-6.[6]

  • Ankylosing Spondylitis (AS): A 12-week randomized, placebo-controlled, phase I/II clinical trial in patients with AS demonstrated that M2000 had similar efficacy to naproxen in improving ASAS20 response rates, with a more favorable safety profile.[7]

Quantitative Data Summary
Disease Model Animal/Subject Key Efficacy Parameters Results Reference
Adjuvant-Induced ArthritisRatsPaw Edema, HistopathologySignificant reduction[2]
Rheumatoid ArthritisHumansDAS28, Tender/Swollen Joints, Morning StiffnessSignificant reduction[3][5]
Experimental Autoimmune Encephalomyelitis-Clinical Signs, Histological ErosionsSignificant reduction[2]
Immune Complex Glomerulonephritis & NephrosisRatsProteinuria, BUN, Creatinine, CholesterolSignificant reduction[2]
Experimental Diabetes-Serum Glucose, Serum Insulin, hs-CRP, IL-6Glucose, hs-CRP, IL-6 decreased; Insulin increased[6]
Ankylosing SpondylitisHumansASAS20 Response Rate57.7% response at week 12 (vs. 19% for placebo)[7]
Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

  • Induction: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant into the footpad.

  • Treatment: M2000 is administered orally or intraperitoneally at specified doses daily, starting from the day of adjuvant injection.

  • Assessment: Paw volume is measured using a plethysmometer at regular intervals. At the end of the study, ankle joints are collected for histopathological examination to assess inflammation, pannus formation, and bone erosion.

Experimental Autoimmune Encephalomyelitis (EAE)

  • Induction: EAE is induced in susceptible mouse or rat strains by immunization with a specific myelin antigen emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Treatment: M2000 is administered daily, starting before or at the onset of clinical signs.

  • Assessment: Animals are scored daily for clinical signs of paralysis. Histological analysis of the central nervous system is performed to evaluate inflammation and demyelination.

Signaling Pathways and Experimental Workflow

M2000_Mechanism cluster_receptor Cell Surface Receptors cluster_signaling Intracellular Signaling cluster_cytokines Pro-inflammatory Cytokines LPS/LTA LPS/LTA TLR2 TLR2 LPS/LTA->TLR2 TLR4 TLR4 LPS/LTA->TLR4 MyD88 MyD88 TLR2->MyD88 TLR4->MyD88 MAPK14 MAPK14 MyD88->MAPK14 NF-kB NF-kB MAPK14->NF-kB TNF-a TNF-a NF-kB->TNF-a IL-6 IL-6 NF-kB->IL-6 M2000 M2000 M2000->TLR2 Inhibits M2000->TLR4 Inhibits M2000->MyD88 Inhibits

Caption: M2000 inhibits TLR2/4 signaling pathway.

AIA_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase A1 Freund's Adjuvant Injection B1 M2000 Administration A1->B1 B2 Control Group A1->B2 C1 Paw Volume Measurement B1->C1 C2 Histopathological Analysis B1->C2 B2->C1 B2->C2

Caption: Experimental workflow for AIA model.

This compound: An Emerging Alginate Oligomer

This compound is an alginate oligomer extracted from seaweed.[1][8] Research on this compound is in its early stages, and in vivo efficacy data is sparse compared to M2000.

In Vivo Efficacy of this compound

The limited available information suggests potential bioactivity:

  • Inflammatory Bowel Disease (IBD): A study on oligomannuronic acid (MOS), a related compound, in a colitis model showed that it could suppress the secretion of proinflammatory cytokines and restore tight junction integrity. Notably, MOS demonstrated superior efficacy over its monosaccharide analog, mannose.[2]

  • Vaccine Adjuvant: A semisynthetic oligomannuronic acid-based glycoconjugate vaccine has been developed and shown to be protective against Pseudomonas aeruginosa in mice.[3][9]

  • TNF-α Induction: In vitro studies have shown that this compound can induce the secretion of TNF-α by mouse macrophage cell lines, suggesting a potential role in immune modulation.[1][8][10] This pro-inflammatory effect in a specific context contrasts with the generally anti-inflammatory profile of M2000.

Quantitative Data Summary

Due to the limited in vivo studies, a comprehensive quantitative data table for this compound is not currently possible.

Experimental Protocols

Detailed and standardized in vivo experimental protocols for this compound are not as well-established as those for M2000. The colitis study provides a relevant example:

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

  • Induction: Colitis is induced in mice by administering DSS in their drinking water for a specified period.

  • Treatment: Oligomannuronic acid is administered orally to the treatment group.

  • Assessment: Disease activity index (including weight loss, stool consistency, and bleeding) is monitored daily. At the end of the study, colons are collected for measurement of length, and histological analysis to assess inflammation and tissue damage. Pro-inflammatory cytokine levels in the colon tissue are also measured.

Logical Relationships

DTrimannuronic_Acid_Activity cluster_effects Observed Biological Activities This compound This compound A TNF-α Secretion (in vitro) This compound->A B Anti-inflammatory (in vivo, colitis model) This compound->B C Vaccine Adjuvant This compound->C

Caption: Biological activities of this compound.

Conclusion

The comparison between this compound and β-D-mannuronic acid (M2000) is constrained by the substantial difference in the maturity of their respective research programs. M2000 has a well-documented profile of in vivo efficacy across a range of inflammatory and autoimmune conditions, supported by extensive preclinical and clinical data. In contrast, this compound and related oligomannuronic acids are emerging as bioactive compounds with potential therapeutic applications, but their in vivo efficacy requires further investigation. The seemingly contradictory observation of both pro-inflammatory (TNF-α induction in vitro) and anti-inflammatory (in a colitis model) effects of oligomannuronic acids warrants more detailed mechanistic studies.

Researchers and drug development professionals should note the robust dataset supporting the continued investigation of M2000 as a therapeutic agent. This compound represents a promising but less explored area, with initial findings suggesting that further in vivo studies are justified to fully understand its therapeutic potential.

References

A Comparative Analysis of D-Trimannuronic Acid from Diverse Seaweed Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of D-Trimannuronic Acid Sources and Their Potential Therapeutic Applications.

This compound, an oligosaccharide derived from the abundant marine polysaccharide alginate, is gaining significant attention in the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory and immunomodulatory treatments. This guide provides a comparative overview of this compound sourced from various brown seaweeds, offering insights into their potential yields, purification strategies, and biological activities. The information presented herein is intended to assist researchers and drug development professionals in selecting optimal seaweed sources and methodologies for their specific research needs.

Comparative Data of Seaweed Sources for this compound

The yield of this compound is directly related to the composition of alginate, its parent polysaccharide. Alginate is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive M residues (M-blocks), consecutive G residues (G-blocks), and alternating M and G residues (MG-blocks). A higher mannuronic acid to guluronic acid (M/G) ratio in the alginate indicates a greater potential for obtaining D-mannuronic acid oligosaccharides. The M/G ratio varies significantly among different seaweed species, the age of the seaweed, and the specific part of the plant utilized.[1][2]

Seaweed SpeciesCommon NameM/G RatioPotential this compound YieldKey Characteristics
Sargassum spp.Sargasso weed0.19 - 1.56[1][3]VariableM/G ratio can vary significantly; some species are rich in mannuronic acid blocks.[3]
Laminaria digitataOarweed~1.08[4]Moderate to HighContains a relatively balanced proportion of M and G blocks.
Padina spp.---~0.85[1]ModerateGenerally has a higher proportion of guluronic acid, but still a viable source.
Turbinaria spp.--->1HighReported to have a high dominance of mannuronic acid.
Hormophysa cuneiformis--->1HighExhibits a high prevalence of mannuronic acid units.
Dictyota ciliolata--->1HighCharacterized by a high mannuronic acid content.

Note: The potential yield is an estimation based on the reported M/G ratios. Actual yields of this compound will depend on the specific extraction and hydrolysis methods employed.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of alginate from the seaweed, followed by controlled hydrolysis to obtain oligosaccharides of the desired length, and subsequent purification.

Alginate Extraction

A common method for extracting alginate from brown seaweed involves an alkaline extraction followed by precipitation.

  • Pre-treatment: Dried and milled seaweed powder is first treated with a dilute acid (e.g., 0.1 M HCl) to remove pigments and other soluble components. An optional step includes soaking in a formaldehyde solution to eliminate phenolic compounds.

  • Alkaline Extraction: The pre-treated seaweed is then subjected to extraction with a sodium carbonate solution (e.g., 2% Na2CO3) at an elevated temperature (e.g., 60°C) for several hours. This process converts the insoluble alginic acid in the seaweed into soluble sodium alginate.

  • Precipitation and Purification: The sodium alginate is precipitated from the extract by the addition of ethanol. The precipitate is then washed with ethanol and acetone and dried to yield purified sodium alginate.

Preparation of this compound (Enzymatic Hydrolysis)

Enzymatic hydrolysis is a preferred method for obtaining specific alginate oligosaccharides due to its high specificity and mild reaction conditions.[5]

  • Enzyme Selection: Alginate lyases that specifically cleave M-blocks (polyM lyases) are used to generate mannuronic acid oligosaccharides.

  • Hydrolysis Reaction: Purified sodium alginate is dissolved in a suitable buffer (e.g., pH 7.0-8.0). The alginate lyase is added, and the mixture is incubated at its optimal temperature (e.g., 40-50°C) for a controlled period. The reaction time is crucial to obtain oligosaccharides of the desired degree of polymerization (DP), including trimers.

  • Enzyme Inactivation: The reaction is terminated by heating the mixture to inactivate the enzyme.

Purification and Characterization of this compound

A combination of chromatographic techniques is employed to isolate and purify this compound from the hydrolysis mixture.

  • Size-Exclusion Chromatography (SEC): The hydrolysate is first fractionated based on molecular size using a SEC column (e.g., Superdex 30). This step separates the oligosaccharides from larger fragments and the enzyme.

  • High-Performance Anion-Exchange Chromatography (HPAEC): Fractions containing the oligosaccharides are further purified using HPAEC. This technique separates the oligosaccharides based on their charge and size, allowing for the isolation of high-purity this compound.

  • Characterization:

    • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is assessed by HPLC.

    • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the trimer.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the this compound, confirming the mannuronic acid composition and the glycosidic linkages.[6][7]

Biological Activity and Signaling Pathways

D-mannuronic acid and its oligosaccharides have demonstrated significant anti-inflammatory and immunomodulatory properties.[8] Studies on β-D-mannuronic acid (M2000) have shown that it can effectively downregulate the expression of pro-inflammatory cytokines by targeting the Toll-like receptor (TLR) signaling pathway.

Anti-inflammatory Effects via TLR4 Signaling Pathway

β-D-mannuronic acid has been shown to inhibit the TLR4 signaling pathway, which is a key pathway in the innate immune response that, when over-activated, can lead to chronic inflammation.[8] The binding of lipopolysaccharide (LPS) to TLR4 triggers a downstream signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6. β-D-mannuronic acid can interfere with this pathway, reducing the expression of MyD88 and NF-κB, thereby suppressing the production of these inflammatory mediators.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_seaweed Seaweed Source cluster_extraction Alginate Extraction cluster_hydrolysis Oligosaccharide Preparation cluster_purification Purification & Characterization Seaweed Seaweed Pre-treatment Pre-treatment Seaweed->Pre-treatment Milling Alkaline Extraction Alkaline Extraction Pre-treatment->Alkaline Extraction Precipitation Precipitation Alkaline Extraction->Precipitation Enzymatic Hydrolysis Enzymatic Hydrolysis Precipitation->Enzymatic Hydrolysis Purified Alginate SEC SEC Enzymatic Hydrolysis->SEC Hydrolysate HPAEC HPAEC SEC->HPAEC Characterization (HPLC, MS, NMR) Characterization (HPLC, MS, NMR) HPAEC->Characterization (HPLC, MS, NMR) This compound This compound HPAEC->this compound TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκB IκB IKK->IκB inhibits NF-κB NF-κB IκB->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation Inflammatory Genes Inflammatory Genes NF-κB_nuc->Inflammatory Genes activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Genes->Pro-inflammatory Cytokines This compound This compound This compound->MyD88 inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.